N-(3-oxobutan-2-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-oxobutan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(5(2)8)7-6(3)9/h4H,1-3H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVPUNRJDRXQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300568 | |
| Record name | N-(1-Methyl-2-oxopropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-81-5 | |
| Record name | N-(1-Methyl-2-oxopropyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methyl-2-oxopropyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6628-81-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-Methyl-2-oxopropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401300568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-methyl-2-oxopropyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Basic Properties of N-(3-oxobutan-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-oxobutan-2-yl)acetamide, also known as 3-acetamido-2-butanone, is a keto-amide with potential applications in chemical synthesis and as a precursor for various heterocyclic compounds. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed experimental protocol for its synthesis, and available spectroscopic data. Due to the limited availability of extensive experimental data in peer-reviewed literature, this guide combines established data with predicted properties to offer a thorough profile of the compound.
Chemical Identity and Physical Properties
This compound is a derivative of 2-butanone, featuring an acetamido group at the third position. Its chemical structure and basic properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | ChemDraw |
| Synonym | 3-acetamido-2-butanone | Organic Syntheses |
| CAS Number | 6628-81-5 | PubChem[1] |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 129.16 g/mol | PubChem[1] |
| Boiling Point | 102-106 °C at 2 mmHg | Organic Syntheses |
| Refractive Index (n_D^25) | 1.4558–1.4561 | Organic Syntheses |
| Melting Point | No experimental data available | - |
| Solubility | No experimental data available | - |
Synthesis
A reliable method for the synthesis of this compound has been reported in Organic Syntheses. The procedure involves the reaction of alanine with acetic anhydride in the presence of pyridine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Alanine (vacuum-dried): 35.1 g (0.39 mole)
-
Pyridine (C.P. grade): 156.6 g (159 mL, 1.98 moles)
-
Acetic anhydride (95% minimum assay): 239.9 g (224 mL, 2.35 moles)
Procedure:
-
A mixture of pyridine, acetic anhydride, and vacuum-dried alanine is prepared in a suitable reaction vessel equipped with a stirrer.
-
The mixture is heated with stirring on a steam bath.
-
The heating is continued for 6 hours after the solution becomes complete.
-
After the reaction is complete, the excess pyridine, acetic anhydride, and the resulting acetic acid are removed under reduced pressure.
-
The residue is then distilled through a 15-cm column packed with glass helices.
-
The crude product is collected at a boiling range of 110–125 °C at 3 mmHg.
-
Redistillation of the crude product yields 41–45 g (81–88% yield) of pure 3-acetamido-2-butanone, boiling at 102–106 °C at 2 mmHg.
Note: It may be necessary to heat the distillation column to obtain the maximum yield of the product.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available. The following section provides available data and predicted spectral information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR Spectrum: A ¹³C NMR spectrum is available on PubChem.
While experimental ¹H NMR, IR, and mass spectrometry data for this compound are not readily found in the public domain, the following sections describe the expected spectral characteristics based on its chemical structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
CH₃-C=O (ketone): A singlet.
-
CH₃-C=O (amide): A singlet.
-
CH-NH: A multiplet, likely a quartet, coupled with the adjacent methyl group.
-
CH₃-CH: A doublet, coupled with the adjacent methine proton.
-
NH: A broad singlet, the chemical shift of which may vary depending on the solvent and concentration.
Predicted Infrared (IR) Spectrum
The IR spectrum of this compound should exhibit characteristic absorption bands for its functional groups.
-
N-H stretch: A moderate to strong band around 3300 cm⁻¹.
-
C=O stretch (ketone): A strong, sharp band around 1715 cm⁻¹.
-
C=O stretch (amide I band): A strong, sharp band around 1650 cm⁻¹.
-
N-H bend (amide II band): A moderate band around 1550 cm⁻¹.
-
C-N stretch: A moderate band in the fingerprint region.
Predicted Mass Spectrum
The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z = 129. The fragmentation pattern would likely involve the cleavage of the C-C bond adjacent to the carbonyl groups and the loss of the acetamido group.
Logical Relationships and Workflows
The synthesis of this compound can be visualized as a straightforward workflow.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide has summarized the currently available information on the basic properties of this compound. While a reliable synthesis protocol and some physical constants are well-documented, a significant portion of its spectroscopic characterization relies on predicted data due to a lack of published experimental results. Further experimental investigation is warranted to fully elucidate the properties of this compound, which may hold promise for various applications in synthetic chemistry. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with this compound.
References
An In-depth Technical Guide to N-(3-oxobutan-2-yl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-oxobutan-2-yl)acetamide, more commonly known as 3-acetamido-2-butanone, is a keto-amide compound of interest in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic characteristics. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, this guide serves as a foundational resource for researchers investigating this and related molecules.
Chemical and Physical Properties
The chemical and physical properties of this compound (3-acetamido-2-butanone) are summarized in the table below. The data is a combination of experimentally determined values and computationally predicted properties to provide a comprehensive profile.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID 161633340[1] |
| Synonym | 3-acetamido-2-butanone | Organic Syntheses[2] |
| Molecular Formula | C₆H₁₁NO₂ | - |
| Molecular Weight | 129.16 g/mol | - |
| Boiling Point | 102-106 °C at 2 mmHg | Organic Syntheses[2] |
| Refractive Index (n²⁵/D) | 1.4558–1.4561 | Organic Syntheses[2] |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |
| Rotatable Bond Count | 2 | PubChem (Predicted) |
| Topological Polar Surface Area | 46.2 Ų | PubChem (Predicted) |
| LogP | -0.5 | PubChem (Predicted) |
Synthesis of this compound
A reliable method for the synthesis of this compound is through the Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride in the presence of a base. The following protocol is adapted from a procedure published in Organic Syntheses.[2]
Experimental Protocol
Materials:
-
DL-Alanine (vacuum-dried)
-
Pyridine (C.P. grade)
-
Acetic anhydride (95% minimum assay)
Procedure:
-
A mixture of 156.6 g (1.98 moles) of pyridine, 239.9 g (2.35 moles) of acetic anhydride, and 35.1 g (0.39 mole) of vacuum-dried DL-alanine is prepared in a suitable reaction vessel equipped with a stirrer and a reflux condenser.[2]
-
The mixture is heated with stirring on a steam bath. The heating is continued for 6 hours after the alanine has completely dissolved.[2]
-
After the reaction period, the excess pyridine and acetic anhydride, along with the acetic acid formed, are removed by distillation under reduced pressure.[2]
-
The resulting residue is then distilled through a 15-cm column packed with glass helices. The crude product is collected at a boiling range of 110–125°C at 3 mmHg.[2]
-
Redistillation of the crude product yields the purified 3-acetamido-2-butanone, boiling at 102–106°C at 2 mmHg.[2] The expected yield is between 41 and 45 g (81–88%).[2]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) in ppm relative to TMS would be:
-
-CH₃ (acetyl group): A singlet around δ 2.0-2.2 ppm.
-
-CH₃ (ketone methyl group): A singlet around δ 2.1-2.3 ppm.
-
-CH₃ (on the chiral center): A doublet around δ 1.2-1.4 ppm.
-
-CH (on the chiral center): A quartet or multiplet around δ 4.5-4.8 ppm, coupled to the adjacent methyl protons and the amide proton.
-
-NH (amide): A broad singlet or doublet (depending on solvent and concentration) around δ 6.0-8.0 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule:
-
C=O (ketone): In the range of δ 205-215 ppm.
-
C=O (amide): In the range of δ 169-172 ppm.
-
-CH (chiral center): Around δ 50-60 ppm.
-
-CH₃ (acetyl group): Around δ 23-25 ppm.
-
-CH₃ (ketone methyl group): Around δ 28-30 ppm.
-
-CH₃ (on the chiral center): Around δ 18-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands indicating the presence of the ketone and amide functional groups:
-
N-H stretch: A moderate to strong band around 3300 cm⁻¹.
-
C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.
-
C=O stretch (ketone): A strong, sharp absorption around 1715 cm⁻¹.
-
C=O stretch (amide I band): A strong, sharp absorption around 1650 cm⁻¹.
-
N-H bend (amide II band): A moderate absorption around 1550 cm⁻¹.
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 129. Key fragmentation patterns would likely involve the loss of acetyl (CH₃CO, m/z = 43) and acetamido (CH₃CONH, m/z = 58) groups, as well as cleavage adjacent to the carbonyl groups.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of published research specifically detailing the biological activity or the involvement of this compound in any signaling pathways. While acetamide and ketone moieties are present in various biologically active molecules, any extrapolation of potential activity for this specific compound would be speculative without direct experimental evidence.
Derivatives of acetamide have been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties. However, these activities are highly dependent on the overall molecular structure. Similarly, various ketones play roles in biological systems, but this does not directly inform on the specific activity of this compound.
Further research is required to elucidate any potential pharmacological or biological roles of this compound.
Safety and Handling
Detailed safety information for this compound is not widely available. However, based on its functional groups and the safety profiles of similar compounds, it should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound is a readily synthesizable keto-amide with well-defined chemical and physical properties. This guide provides a solid foundation for its preparation and characterization. The absence of data on its biological activity presents an opportunity for future research to explore its potential roles in various biological systems and its applications in drug discovery and development.
References
N-(3-oxobutan-2-yl)acetamide: A Comprehensive Technical Guide
CAS Number: 6628-81-5 Synonyms: 3-Acetamido-2-butanone
This technical guide provides a detailed overview of N-(3-oxobutan-2-yl)acetamide, a keto-acetamide of interest to researchers and professionals in organic synthesis and drug development. Due to the limited availability of experimental data in peer-reviewed literature and public databases, this document combines established synthetic protocols with predicted spectroscopic characteristics and contextual information from related compounds.
Chemical and Physical Properties
Quantitative experimental data for this compound is sparse. The following table summarizes the available information. Researchers are advised to determine these properties experimentally for any newly synthesized material.
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₁₁NO₂ | Calculated |
| Molecular Weight | 129.16 g/mol | Calculated |
| Appearance | Powder | [1] |
| Boiling Point | 102–106 °C at 2 mmHg | Experimental Data[2] |
| 110–125 °C at 3 mmHg (crude) | Experimental Data[2] | |
| Melting Point | Not Available | - |
| Density | Not Available | - |
| Solubility | Not Available | Expected to be soluble in water and polar organic solvents. |
| pKa | Not Available | The amide proton is weakly acidic. |
| Refractive Index (n²⁵D) | 1.4558–1.4561 | Experimental Data[2] |
Synthesis
A reliable and detailed procedure for the synthesis of this compound has been published in Organic Syntheses. The method involves the Dakin-West reaction, where an α-amino acid (alanine) is heated with acetic anhydride and a base (pyridine).
Experimental Protocol: Synthesis of 3-Acetamido-2-butanone[2]
Materials:
-
Alanine (vacuum-dried): 35.1 g (0.39 mole)
-
Pyridine (C.P. grade): 156.6 g (159 mL, 1.98 moles)
-
Acetic Anhydride (95% minimum assay): 239.9 g (224 mL, 2.35 moles)
Procedure:
-
A mixture of pyridine, acetic anhydride, and vacuum-dried alanine is prepared in a suitable reaction vessel equipped with a stirrer.
-
The mixture is heated with stirring on a steam bath. Heating is continued for 6 hours after the alanine has completely dissolved.
-
After the reaction period, the excess pyridine, acetic anhydride, and the resulting acetic acid are removed under reduced pressure.
-
The residue is distilled through a 15-cm column packed with glass helices. The crude product is collected at a boiling range of 110–125°C under a pressure of 3 mmHg.
-
Redistillation (refractionation) of the crude product yields the purified 3-acetamido-2-butanone.
-
Yield: 41–45 g (81–88%)
-
Boiling Point: 102–106°C at 2 mmHg
-
Refractive Index (n²⁵D): 1.4558–1.4561
-
Notes on the Procedure:
-
Stirring is important; without it, the reported yield may be significantly lower.[2]
-
The molar ratios of pyridine and acetic anhydride to the amino acid are crucial for achieving high yields.[2]
-
It may be necessary to heat the distillation column to ensure the efficient collection of the product.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Dakin-West reaction.
Spectroscopic Data (Predicted)
No experimental spectra for this compound are readily available in public databases. The following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.3-1.5 | Doublet | 3H | CH₃-CH | Coupled to the adjacent methine (CH) proton. |
| ~2.0-2.2 | Singlet | 3H | CH₃-C=O (amide) | Acetyl group protons with no adjacent protons to couple with. |
| ~2.2-2.4 | Singlet | 3H | CH₃-C=O (ketone) | Ketone methyl protons with no adjacent protons. |
| ~4.5-4.8 | Quintet or Multiplet | 1H | CH₃-CH-NH | Coupled to the adjacent methyl protons (doublet) and the amide proton (if coupling is observed). |
| ~6.5-7.5 | Broad Singlet | 1H | NH | Amide proton, often broad due to quadrupole relaxation and exchange. Its position is solvent-dependent. |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is expected to show six distinct signals for the six carbon atoms.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~15-20 | CH₃ -CH | Aliphatic methyl carbon. |
| ~23-28 | CH₃ -C=O (amide) | Acetyl methyl carbon. |
| ~28-33 | CH₃ -C=O (ketone) | Ketone methyl carbon. |
| ~55-65 | CH₃-CH -NH | Methine carbon attached to the nitrogen atom. |
| ~170-175 | C =O (amide) | Amide carbonyl carbon. |
| ~205-215 | C =O (ketone) | Ketone carbonyl carbon, typically shifted significantly downfield. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the prominent absorption bands of the amide and ketone functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3300-3250 (broad) | N-H Stretch | Characteristic of a secondary amide. |
| 2990-2850 | C-H Stretch | Aliphatic C-H bonds. |
| ~1715 | C=O Stretch (Ketone) | Strong, sharp absorption typical for an aliphatic ketone. |
| ~1650 | C=O Stretch (Amide I) | Strong absorption for the amide carbonyl. |
| ~1550 | N-H Bend (Amide II) | Moderate to strong band, characteristic of secondary amides. |
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 129 would be expected. Key fragmentation patterns would likely involve alpha-cleavage adjacent to the carbonyl groups.
Expected Fragmentation Pathways:
-
Loss of acetyl radical (•COCH₃): [M - 43]⁺ leading to a fragment at m/z = 86.
-
Loss of an acetamido radical: [M - 58]⁺ leading to a fragment at m/z = 71.
-
Formation of the acetyl cation: A prominent peak at m/z = 43 ([CH₃CO]⁺) is highly likely and may be the base peak.
-
McLafferty rearrangement: Not a primary expected pathway due to the lack of a sufficiently long alkyl chain with a γ-hydrogen relative to the ketone.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Biological Activity and Applications
There is no specific biological activity or drug development research associated with this compound in the public domain. However, the acetamide functional group is a common scaffold in medicinal chemistry. Acetamide derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anti-inflammatory agents: Some acetamide derivatives act as inhibitors of enzymes like cyclooxygenase-II (COX-II).
-
Antioxidant agents: Certain derivatives have shown potential in scavenging free radicals.
-
Anticonvulsants: The acetamide moiety is present in some anticonvulsant drugs.
It is important to note that these activities are for the general class of acetamide derivatives and have not been demonstrated for this compound itself. Any potential biological activity of this specific compound would require experimental investigation.
Analytical Methods
No standardized analytical methods have been published for this compound. However, based on its structure, the following techniques would be suitable for its analysis and purification.
-
Gas Chromatography (GC): Given its volatility (boiling point of 102-106°C at 2 mmHg), GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) would be an effective method for purity assessment and identification. A mid-polarity column would likely provide good separation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a water/acetonitrile or water/methanol gradient would be suitable for analyzing the purity of the compound. UV detection would be possible due to the presence of the carbonyl groups.
Safety and Handling
No specific toxicology data is available for this compound. General precautions for handling laboratory chemicals should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
This guide serves as a foundational resource for this compound. The significant gaps in experimental data highlight opportunities for further research to fully characterize this compound.
References
An In-depth Technical Guide to the Molecular Structure of N-(3-oxobutan-2-yl)acetamide
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N-(3-oxobutan-2-yl)acetamide. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Structure and Chemical Identity
This compound, also known as 3-acetamido-2-butanone, is a keto-amide with the chemical formula C₆H₁₁NO₂.[1] The molecule features a central butanone structure with an acetamido group attached to the third carbon atom.
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Physicochemical Properties
Table 1: Computed Physicochemical Properties [1]
| Property | Value |
| Molecular Weight | 129.16 g/mol |
| XLogP3 | -0.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 129.078978594 Da |
| Monoisotopic Mass | 129.078978594 Da |
| Topological Polar Surface Area | 46.2 Ų |
| Heavy Atom Count | 9 |
| Complexity | 131 |
Table 2: Experimental Physical Properties [2]
| Property | Value |
| Boiling Point | 102-106 °C at 2 mmHg |
| Refractive Index (n_D^25) | 1.4558–1.4561 |
Synthesis of this compound
A detailed and verified experimental protocol for the synthesis of this compound (referred to as 3-acetamido-2-butanone in the original literature) is available from Organic Syntheses.[2] The synthesis involves the reaction of alanine with acetic anhydride in the presence of pyridine.
Experimental Protocol
Materials:
-
Alanine (vacuum-dried)
-
Pyridine (C.P. grade)
-
Acetic anhydride (95% minimum assay)
Procedure:
-
A mixture of 156.6 g (159 ml, 1.98 moles) of pyridine, 239.9 g (224 ml, 2.35 moles) of acetic anhydride, and 35.1 g (0.39 mole) of vacuum-dried alanine is prepared in a suitable reaction vessel equipped with a stirrer.[2]
-
The mixture is heated with stirring on a steam bath for 6 hours after the alanine has completely dissolved.[2]
-
Following the reaction period, the excess pyridine, acetic anhydride, and the resulting acetic acid are removed under reduced pressure.[2]
-
The residue is then distilled through a 15-cm column packed with glass helices. The crude product is collected at a boiling point of 110–125°C at 3 mmHg.[2]
-
Redistillation of the crude product yields the purified 3-acetamido-2-butanone, boiling at 102–106°C at 2 mmHg. The reported yield is 81–88%.[2]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
An In-depth Technical Guide to N-(3-oxobutan-2-yl)acetamide (C6H11NO2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(3-oxobutan-2-yl)acetamide, a small molecule with the chemical formula C6H11NO2. While this specific compound is not extensively documented in peer-reviewed literature under this name, its structure corresponds to the well-defined chemical entity N-(1-methyl-2-oxopropyl)acetamide, also known as 3-acetamido-2-butanone. This document elucidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses methods for its analysis. Furthermore, this guide explores the potential biological activities of this compound by examining structurally related β-keto amides and N-acyl-α-amino ketones, which have shown promise as antimicrobial and proteasome-inhibiting agents. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and further research.
Introduction and Identification
This compound is a systematic name for an organic compound that contains both an acetamide and a ketone functional group. The chemical formula is C6H11NO2. The most common synonym for this compound is N-(1-methyl-2-oxopropyl)acetamide , and it is also referred to as 3-acetamido-2-butanone .
PubChem Compound ID: 97923[1] CAS Number: 6628-81-5[1]
The structure of this molecule, characterized by a β-keto amide moiety, suggests its potential for interesting chemical reactivity and biological activity. This guide aims to consolidate the available information and provide a foundational resource for researchers working with this and related compounds.
Physicochemical Properties
The physicochemical properties of N-(1-methyl-2-oxopropyl)acetamide have been computationally predicted and are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 129.16 g/mol | PubChem[1] |
| Molecular Formula | C6H11NO2 | PubChem[1] |
| XLogP3 | -0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 129.078978594 Da | PubChem[1] |
| Topological Polar Surface Area | 46.2 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
| Complexity | 131 | PubChem[1] |
Synthesis and Analysis
Experimental Protocol for Synthesis
A detailed method for the synthesis of 3-acetamido-2-butanone has been reported in Organic Syntheses. The procedure involves the reaction of alanine with acetic anhydride in the presence of pyridine.[2]
Materials:
-
Alanine (vacuum-dried): 35.1 g (0.39 mole)
-
Pyridine (C.P. grade): 156.6 g (159 ml, 1.98 moles)
-
Acetic anhydride (95% minimum assay): 239.9 g (224 ml, 2.35 moles)
Procedure:
-
A mixture of pyridine, acetic anhydride, and vacuum-dried alanine is prepared in a suitable reaction vessel equipped with a stirrer.
-
The mixture is heated with stirring on a steam bath. The heating is continued for 6 hours after the alanine has completely dissolved.
-
After the reaction is complete, the excess pyridine and acetic anhydride, along with the acetic acid byproduct, are removed under reduced pressure.
-
The resulting residue is distilled through a 15-cm column packed with glass helices. The crude product is collected at a boiling point of 110–125°C at 3 mm Hg.
-
Redistillation of the crude product yields 41–45 g (81–88% yield) of pure 3-acetamido-2-butanone with a boiling point of 102–106°C at 2 mm Hg. The refractive index should be nD25 1.4558–1.4561.[2]
Note: For efficient product recovery, heating the distillation column may be necessary.[2]
Analytical Techniques
The characterization of this compound and related compounds typically involves a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The ¹H NMR spectrum would show characteristic peaks for the methyl groups of the acetyl and acetamido moieties, as well as the methine proton. The ¹³C NMR would show signals for the two carbonyl carbons (ketone and amide), in addition to the aliphatic carbons.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this one.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H bond, the amide C=O, and the ketone C=O would be expected.[1]
Potential Biological Activities
While there is a lack of specific biological data for this compound, the structural motifs present in the molecule, namely the β-keto amide functionality, are found in compounds with known biological activities.
Antimicrobial Activity
β-Keto amides have been investigated for their antimicrobial properties. A study on a series of chiral β-keto amides demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for some of these compounds are presented in the table below.
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Source |
| 3d | 125 | 125 | >500 | >500 | [3] |
| 3i | >500 | >500 | 125 | >500 | [3] |
| 3c | 250 | 250 | 250 | 250 | [3] |
| 3e | 250 | 250 | 250 | 250 | [3] |
| 3f | 250 | 250 | 250 | 250 | [3] |
| 3g | 250 | 250 | 250 | 250 | [3] |
These data suggest that compounds with a β-keto amide scaffold can exhibit significant antimicrobial activity, making this compound a candidate for further investigation in this area.
Proteasome Inhibition
Peptide α-ketoamides are a class of potent and reversible inhibitors of the proteasome, a key cellular machinery for protein degradation. The α-ketoamide functional group acts as a "warhead" that interacts with the catalytic threonine residue in the active sites of the proteasome.[4] Inhibition of the proteasome is a validated therapeutic strategy in oncology.
A series of pseudodipeptides and pseudotripeptides bearing a C-terminal α-ketoamide moiety have been synthesized and evaluated as proteasome inhibitors. One such compound, a 1-naphthyl derivative, exhibited potent and selective inhibition of the β5 subunit of the 20S proteasome with an IC50 value in the nanomolar range.[4]
| Compound | β5 IC50 (nM) | β1 IC50 (µM) | β2 IC50 (µM) | Source |
| 13c (1-naphthyl derivative) | 7 | 60 | >100 | [4] |
Given that this compound contains an α-ketoamide-like structure within a small molecule, it could potentially interact with the proteasome, although likely with lower affinity than larger peptide-based inhibitors.
Conclusion
This compound, also known as N-(1-methyl-2-oxopropyl)acetamide, is a readily synthesizable small molecule containing a β-keto amide moiety. While specific biological data for this compound are scarce, its structural features suggest potential for antimicrobial and proteasome-inhibiting activities. The experimental protocols and analytical methods described in this guide provide a solid foundation for researchers to further investigate the chemical and biological properties of this and related compounds. The presented data on analogous structures should encourage the exploration of this compound in drug discovery and development programs.
References
- 1. N-(1-methyl-2-oxopropyl)acetamide | C6H11NO2 | CID 97923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N-(3-oxobutan-2-yl)acetamide: A Novel Compound
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper addresses the compound N-(3-oxobutan-2-yl)acetamide, molecular weight 129.16 g/mol . An exhaustive search of chemical databases and scientific literature reveals a significant finding: there is currently no published experimental data for this specific molecule. The provided molecular weight corresponds to the molecular formula C6H11NO2, for which this compound is a valid but uncharacterized isomer. This document serves as a foundational guide for researchers interested in the synthesis, characterization, and potential biological evaluation of this novel compound. It outlines a proposed synthetic pathway and a comprehensive characterization workflow. For comparative purposes, data on the known isomer, Cycloleucine, is also presented.
Introduction and Identification of the Knowledge Gap
The inquiry for a detailed technical guide on this compound with a molecular weight of 129.16 g/mol has highlighted a notable gap in the existing chemical literature. While the IUPAC name and molecular weight are consistent with the molecular formula C6H11NO2, extensive searches in prominent databases such as PubChem, ChemSpider, and Reaxys, as well as scholarly archives, have yielded no specific experimental data for this compound.
This lack of information suggests that this compound is a novel compound that has not yet been synthesized or characterized. Therefore, this whitepaper will pivot from a review of existing data to a prospective guide for its future investigation.
Molecular Structure and Isomers
The proposed structure of this compound is presented below. It features a central butanone backbone with an acetamide group attached to the second carbon.
Caption: Proposed chemical structure of this compound.
The molecular formula C6H11NO2 encompasses a variety of structural isomers. A well-characterized isomer is Cycloleucine (1-aminocyclopentanecarboxylic acid), an unnatural amino acid.[1][2]
Physicochemical Properties: A Comparative Overview
In the absence of experimental data for this compound, we present the known properties of the isomer Cycloleucine for context.
| Property | Value (for Cycloleucine) | Reference |
| Molecular Weight | 129.16 g/mol | [3] |
| Molecular Formula | C6H11NO2 | [1] |
| IUPAC Name | 1-aminocyclopentane-1-carboxylic acid | [2] |
| Melting Point | 260 °C (decomposes) | |
| Solubility | Soluble in water | |
| pKa | 2.2 (carboxyl), 10.3 (amino) |
Proposed Experimental Protocols
Given that this compound is a novel compound, the following sections outline a hypothetical, yet scientifically grounded, approach to its synthesis and characterization.
Proposed Synthesis of this compound
A plausible synthetic route could involve a multi-step process, beginning with commercially available starting materials. A possible workflow is outlined below.
Caption: A hypothetical workflow for the synthesis of this compound.
Detailed Methodology:
-
Neutralization: To a stirred solution of 3-aminobutan-2-one hydrochloride in anhydrous dichloromethane at 0 °C, add triethylamine dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Acylation: Slowly add a solution of acetyl chloride or acetic anhydride in anhydrous dichloromethane to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to yield the pure this compound.
Proposed Characterization Workflow
Once synthesized, the identity and purity of this compound would need to be confirmed through a series of analytical techniques.
Caption: A logical workflow for the analytical characterization of synthesized this compound.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic peaks for the methyl protons of the acetyl group, the methyl protons adjacent to the carbonyl group, the methyl proton on the chiral center, and the methine proton, as well as the N-H proton.
-
¹³C NMR: The spectrum should reveal distinct signals for the carbonyl carbons of the ketone and amide, the carbon bearing the nitrogen, and the three methyl carbons.
-
-
Mass Spectrometry (MS):
-
Employing techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) will be crucial to confirm the molecular weight of 129.16 g/mol . Fragmentation patterns can provide further structural information.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1650 cm⁻¹), and the ketone C=O stretch (around 1715 cm⁻¹).
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the synthesized compound.
-
-
Melting Point Determination:
-
The melting point of the purified solid will serve as a key physical property and an indicator of purity.
-
Potential Biological Activity and Future Directions
While no biological activity has been reported for this compound, the acetamide functional group is a common motif in many biologically active molecules. Acetamide derivatives have been investigated for a wide range of therapeutic applications, including antioxidant and anti-inflammatory activities.[4][5]
Future research on this compound could involve screening for various biological activities, such as:
-
Antimicrobial assays
-
Anticancer activity against various cell lines
-
Enzyme inhibition assays, targeting kinases or proteases
-
Anti-inflammatory assays
Should any significant biological activity be identified, further studies into its mechanism of action and potential involvement in cellular signaling pathways would be warranted.
Conclusion
This compound represents an unexplored area of chemical space. This whitepaper acknowledges the current absence of experimental data and provides a comprehensive, forward-looking guide for its synthesis and characterization. The proposed experimental protocols are based on established principles of organic chemistry and analytical science. It is hoped that this document will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this novel compound and its potential applications.
References
- 1. C6H11NO2 - Wikipedia [en.wikipedia.org]
- 2. Cycloleucine | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentanecarboxylic acid, 3-amino-, cis- | C6H11NO2 | CID 521264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of 3-Acetamido-2-butanone from Alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-acetamido-2-butanone from the amino acid alanine. The primary method detailed is an adaptation of the Dakin-West reaction, a classical and effective method for converting α-amino acids into α-acetamido ketones.[1][2] This document presents a comprehensive experimental protocol, quantitative data, and visualizations of the reaction mechanism and experimental workflow to support research and development in synthetic chemistry and drug discovery.
Introduction
3-Acetamido-2-butanone belongs to the class of β-acetamido ketones, which are valuable intermediates in organic synthesis.[3] While specific applications for 3-acetamido-2-butanone are not extensively documented in publicly available literature, the broader class of butanone derivatives sees significant use in the pharmaceutical industry. Butanone, also known as methyl ethyl ketone (MEK), is a widely used solvent in the manufacturing of coatings, adhesives, and for certain drug formulations.[4][5] It can act as a solvent for various active pharmaceutical ingredients, including pain relievers and anti-inflammatory agents, particularly in topical and transdermal delivery systems.[4][6] Furthermore, butanone and its derivatives serve as intermediates in the synthesis of a range of pharmaceuticals, dyes, and other fine chemicals.[7][8] The synthesis of 3-acetamido-2-butanone from a readily available chiral building block like alanine is therefore of significant interest to the scientific community.
Core Synthesis Pathway: The Dakin-West Reaction
The synthesis of 3-acetamido-2-butanone from alanine is achieved through the Dakin-West reaction. This reaction transforms an α-amino acid into a keto-amide using an acid anhydride and a base, typically pyridine.[1] The reaction proceeds through the formation of an azlactone intermediate.[9][10]
A critical aspect of the Dakin-West reaction is that it leads to the racemization of the chiral center of the starting amino acid.[2][9] The mechanism involves the deprotonation of the azlactone to form a resonance-stabilized 1,3-oxazol-5-olate, which is achiral.[9] Subsequent acylation and ring-opening lead to the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 3-acetamido-2-butanone from alanine as described in the detailed experimental protocol.
| Parameter | Value |
| Reactants | |
| Alanine | 35.1 g (0.39 mole) |
| Pyridine | 156.6 g (1.98 moles) |
| Acetic Anhydride | 239.9 g (2.35 moles) |
| Reaction Conditions | |
| Temperature | Steam bath |
| Time | 6 hours after solution is complete |
| Product | |
| Product Name | 3-Acetamido-2-butanone |
| Crude Product Yield | 41.5–47.5 g |
| Final Product Yield | 41–45 g (81–88%) |
| Boiling Point | 102–106°C / 2 mm Hg |
Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Alanine (vacuum-dried)
-
Pyridine (C.P. grade)
-
Acetic Anhydride (95% minimum assay)
Equipment:
-
Three-necked flask equipped with a mechanical stirrer and reflux condenser
-
Steam bath
-
Distillation apparatus with a 15-cm column packed with glass helices
-
Vacuum source
Procedure:
-
A mixture of 156.6 g (1.98 moles) of pyridine, 239.9 g (2.35 moles) of acetic anhydride, and 35.1 g (0.39 mole) of vacuum-dried alanine is prepared in a suitable flask.
-
The mixture is heated with stirring on a steam bath.
-
The heating and stirring are continued for 6 hours after the alanine has completely dissolved.
-
Following the reaction period, the excess pyridine, acetic anhydride, and the acetic acid byproduct are removed under reduced pressure.
-
The resulting residue is distilled through a 15-cm column packed with glass helices. The crude product is collected at a boiling point of 110–125°C at a pressure of 3 mm Hg.
-
The crude product is then refractionated to yield 41–45 g (81–88%) of pure 3-acetamido-2-butanone, boiling at 102–106°C at a pressure of 2 mm Hg.
Visualizations
Reaction Mechanism: The Dakin-West Reaction
The following diagram illustrates the accepted "azlactone" pathway for the Dakin-West reaction. The mechanism begins with the acylation of the amino acid, followed by cyclization to an oxazolone intermediate. Deprotonation and subsequent acylation, ring-opening, and decarboxylation yield the final keto-amide product.[1]
Caption: The reaction mechanism of the Dakin-West reaction.
Experimental Workflow
The diagram below outlines the key steps in the laboratory synthesis of 3-acetamido-2-butanone from alanine.
Caption: Experimental workflow for the synthesis of 3-acetamido-2-butanone.
References
- 1. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 2. Dakin-West_reaction [chemeurope.com]
- 3. tandfonline.com [tandfonline.com]
- 4. batongchemical.com [batongchemical.com]
- 5. Butanone - Wikipedia [en.wikipedia.org]
- 6. batongchemical.com [batongchemical.com]
- 7. What Are the Uses of Butanone? - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 8. chemcess.com [chemcess.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. name-reaction.com [name-reaction.com]
An In-depth Technical Guide on the Keto-Enol Tautomerism of N-(3-oxobutan-2-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in pharmacology and drug design. The keto-enol tautomerism of β-dicarbonyl compounds is particularly significant, as the specific tautomeric form can dictate a molecule's biological activity, solubility, and pharmacokinetic profile. This whitepaper provides a comprehensive technical framework for investigating the keto-enol tautomerism of N-(3-oxobutan-2-yl)acetamide, a molecule possessing both β-diketone and amide functionalities. While specific experimental data for this compound is not extensively available in published literature, this guide extrapolates from well-established principles and methodologies applied to analogous structures, such as β-keto amides and β-diketones. It outlines detailed experimental protocols, theoretical computation methods, and a structured approach to data analysis, offering a complete roadmap for researchers to characterize the tautomeric behavior of this and similar molecules.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism involves the formal migration of a proton from an α-carbon to a carbonyl oxygen, accompanied by a shift of a π-bond. This equilibrium is heavily influenced by the molecular structure, solvent, temperature, and pH. For β-dicarbonyl compounds, the enol form is often significantly stabilized by the formation of a quasi-aromatic six-membered ring via an intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group.
The specific tautomeric ratio is critical in drug development.[1][2] The keto and enol forms of a drug candidate exhibit different properties:
-
Receptor Binding: The distinct shapes and hydrogen bonding capabilities of each tautomer can lead to vastly different binding affinities for a biological target.
-
Physicochemical Properties: Tautomers can differ in polarity, lipophilicity (logP), and pKa, which affects solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
-
Metabolic Stability: One tautomer may be more susceptible to enzymatic degradation than the other.
This compound presents a compelling case study as it is a β-keto amide. Understanding its tautomeric preference is crucial for predicting its behavior in biological systems.
Experimental Protocols for Tautomer Analysis
The primary method for quantifying keto-enol equilibria is Nuclear Magnetic Resonance (NMR) spectroscopy, as the tautomer interconversion is typically slow on the NMR timescale.[3][4] This allows for the observation of distinct signals for each form. UV-Vis spectroscopy and computational methods serve as complementary techniques.
¹H NMR Spectroscopy Protocol
Objective: To determine the tautomeric ratio (Keq) in various solvents and at different temperatures.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound at a consistent concentration (e.g., 0.1 M) in a range of deuterated solvents with varying polarities (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆, Methanol-d₄).[5]
-
Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a constant temperature before analysis to ensure the equilibrium has been reached.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a controlled temperature (e.g., 298 K).
-
For variable temperature studies, acquire spectra at a series of temperatures (e.g., 273 K to 333 K) in a suitable solvent like DMSO-d₆, allowing the sample to equilibrate at each new temperature.[3]
-
-
Spectral Analysis:
-
Identify and assign the characteristic proton signals for both the keto and enol tautomers.
-
Keto Form: Expect a signal for the α-proton (CH) between the carbonyl and amide groups and a signal for the methylene (CH₂) protons.
-
Enol Form: Expect a signal for the vinyl proton (C=CH) and a downfield-shifted signal for the enolic hydroxyl proton (OH), which may be broad due to exchange.[4]
-
Carefully integrate the signals corresponding to unique protons of each tautomer. For example, integrate the keto α-proton and the enol vinyl proton.
-
-
Calculation of Equilibrium Constant (Keq):
-
Calculate the percentage of the enol form using the integrated areas: % Enol = [Area(Enol) / (Area(Enol) + Area(Keto))] * 100 (Note: Ensure the integrated areas are normalized for the number of protons each signal represents, e.g., a CH₂ signal should be divided by two).[3]
-
Calculate the equilibrium constant, Keq = [% Enol] / [% Keto].
-
UV-Visible Spectroscopy Protocol
Objective: To qualitatively observe the shift in tautomeric equilibrium with solvent polarity.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.
-
Spectral Analysis:
-
The keto form typically exhibits a weak n→π* transition at a longer wavelength.
-
The enol form, with its conjugated system, will show a strong π→π* transition at a shorter wavelength.[6]
-
Changes in the relative intensities of these bands across different solvents indicate a shift in the keto-enol equilibrium.
-
Computational Chemistry Protocol
Objective: To calculate the relative thermodynamic stabilities of the tautomers and support experimental findings.
Methodology:
-
Structure Optimization: Build the 3D structures of the keto and all possible enol tautomers. Perform geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311G(d,p) basis set.
-
Energy Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima and to obtain thermochemical data (Gibbs free energy).
-
Solvent Effects: To model solvent effects, repeat the optimization and frequency calculations using a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM).
-
Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lower energy is predicted to be more stable. The energy difference can be used to estimate the theoretical Keq.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables to facilitate comparison and analysis.
Table 1: Hypothetical ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Proton Type | Keto Tautomer | Enol Tautomer |
| α-CH | 3.65 (q) | - |
| CH₃ (acetyl) | 2.20 (s) | 2.05 (s) |
| CH₃ (amide) | 2.15 (s) | 1.95 (s) |
| Vinyl-CH | - | 5.50 (s) |
| Enolic-OH | - | 12.5 (br s) |
| NH | 7.80 (br s) | 8.10 (br s) |
Table 2: Tautomeric Equilibrium Data at 298 K
| Solvent | Dielectric Constant (ε) | % Enol (Experimental) | Keq | ΔG° (kJ/mol) |
| Chloroform-d | 4.8 | 75% | 3.00 | -2.73 |
| Acetone-d₆ | 20.7 | 55% | 1.22 | -0.49 |
| DMSO-d₆ | 46.7 | 40% | 0.67 | +1.02 |
| Methanol-d₄ | 32.7 | 30% | 0.43 | +2.10 |
Interpretation: The data in Table 2 would illustrate a common trend for β-dicarbonyls, where the proportion of the enol form decreases as solvent polarity increases.[6] Polar, protic solvents can form strong hydrogen bonds with the keto form's carbonyl groups, stabilizing it relative to the internally hydrogen-bonded enol form.
Table 3: Thermodynamic Data from Variable-Temperature NMR in DMSO-d₆
| Parameter | Value |
| ΔH° (kJ/mol) | -10.5 |
| ΔS° (J/mol·K) | -32.0 |
Interpretation: A negative ΔH° would suggest that the enolization process is exothermic, favored at lower temperatures. A negative ΔS° indicates that the more ordered, cyclized enol form is less entropically favored than the more flexible keto form. These values are determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of a van't Hoff plot (ln(Keq) vs. 1/T).[7]
Significance in Drug Development
The tautomeric state of a molecule like this compound is not a mere chemical curiosity; it is a critical determinant of its potential as a therapeutic agent.
A drug that exists primarily in its less polar enol form in a lipid environment may more easily cross cell membranes. However, upon entering the aqueous environment of the cytoplasm or bloodstream, the equilibrium might shift towards the more polar keto form, which could be the required tautomer for binding to the active site of a target enzyme.[8] Therefore, characterizing and, if possible, controlling the tautomeric equilibrium is a key strategy in modern drug discovery.
Conclusion
This technical guide provides a robust framework for the comprehensive investigation of the keto-enol tautomerism of this compound. By employing a combination of high-resolution ¹H NMR spectroscopy, UV-Vis spectroscopy, and computational modeling, researchers can elucidate the precise nature of the tautomeric equilibrium. The detailed protocols and data interpretation guidelines presented here serve as a blueprint for determining the influence of environmental factors like solvent and temperature on this equilibrium. Understanding these fundamental chemical properties is an indispensable step in the rational design and development of new, effective therapeutic agents.
References
- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. biopchem.education [biopchem.education]
- 5. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
An In-depth Technical Guide on the Theoretical Properties of N-(3-oxobutan-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-oxobutan-2-yl)acetamide is a small molecule belonging to the class of β-keto amides. While specific experimental data on this compound is limited in publicly available literature, its structural motifs—an acetamide group and a β-keto functionality—are present in numerous biologically active molecules. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, predicted biological activities, and potential metabolic pathways, based on data from analogous compounds and computational predictions. Detailed experimental protocols for the synthesis and characterization of similar β-keto amides are also presented to facilitate future research on this molecule.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound (monomer, C6H11NO2) are summarized in Table 1. These values are primarily computed predictions from publicly available chemical databases, as extensive experimental data for this specific molecule has not been reported. For comparative purposes, data for a closely related, slightly larger analog, N-(3-methyl-2-oxobutyl)acetamide, is also included.[1]
| Property | This compound (Predicted) | N-(3-methyl-2-oxobutyl)acetamide (Computed) | Data Source |
| Molecular Formula | C6H11NO2 | C7H13NO2 | PubChem |
| Molecular Weight | 129.16 g/mol | 143.18 g/mol | PubChem[1] |
| IUPAC Name | This compound | N-(3-methyl-2-oxobutyl)acetamide | PubChem[1] |
| SMILES | CC(C(=O)C)NC(=O)C | CC(C)C(=O)CNC(=O)C | PubChem[1] |
| InChI | InChI=1S/C6H11NO2/c1-4(5(2)8)7-6(3)9/h4H,1-3H3,(H,7,9) | InChI=1S/C7H13NO2/c1-5(2)7(10)4-8-6(3)9/h5H,4H2,1-3H3,(H,8,9) | PubChem[1] |
| XLogP3 | -0.4 | 0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | 3 | PubChem[1] |
| Exact Mass | 129.078978594 Da | 143.094628657 Da | PubChem[1] |
| Topological Polar Surface Area | 46.2 Ų | 46.2 Ų | PubChem[1] |
| Complexity | 114 | 141 | PubChem[1] |
Synthesis and Characterization: Experimental Protocols for Analogous Compounds
General Synthesis of β-Keto Amides via Domino Fragmentation
A common approach for synthesizing functionalized β-keto amides involves the aminoacylation of β-enamino amides followed by a domino fragmentation.[2]
Protocol:
-
Acylation of β-enamino amides: A solution of a β-enamino amide in a suitable aprotic solvent (e.g., dichloromethane) is treated with a mixed carbonic anhydride of an N-protected amino acid.
-
Domino Fragmentation: The resulting C-acylated intermediate is subjected to acidic conditions to induce a domino fragmentation, yielding the desired β-keto amide.
Synthesis of N-Acyl-α-amino Ketones
The synthesis of N-acyl-α-amino ketones, which share structural similarities with this compound, can be achieved through the acylation of α-amino acids followed by reaction with an appropriate carbon nucleophile.[3]
Protocol:
-
N-acylation of an α-amino acid: An α-amino acid (e.g., L-valine) is reacted with an acyl chloride in the presence of a base (e.g., NaOH) to yield the corresponding N-acyl-α-amino acid.
-
Activation: The resulting N-acyl-α-amino acid is then activated, for example, by conversion to an oxazolone intermediate using ethyl chloroformate and a non-nucleophilic base like 4-methylmorpholine.
-
Friedel-Crafts Acylation: The activated intermediate is then reacted with an aromatic compound (e.g., benzene or toluene) in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield the N-acyl-α-amino ketone.
Spectroscopic Characterization of Analogous N-Acyl-α-amino Ketones
The structural elucidation of newly synthesized compounds relies on a combination of spectroscopic techniques. Based on studies of similar N-acyl-α-amino ketones, the following spectral characteristics can be anticipated[3]:
-
¹H-NMR Spectroscopy: The proton on the nitrogen of the amide would likely appear as a doublet in the downfield region (δ ≈ 8.0-9.0 ppm). The methine proton adjacent to the nitrogen and ketone would likely be a multiplet (e.g., a triplet or doublet of doublets) in the range of δ ≈ 4.0-5.5 ppm. The methyl protons of the acetyl and ketone groups would appear as singlets in the upfield region (δ ≈ 2.0-2.5 ppm).
-
¹³C-NMR Spectroscopy: The carbonyl carbons of the amide and ketone would be expected to have chemical shifts in the range of δ ≈ 170-210 ppm. The methine carbon attached to the nitrogen would likely appear around δ ≈ 50-70 ppm. The methyl carbons would be found in the upfield region (δ ≈ 15-30 ppm).
-
Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=O stretching vibrations of the amide and ketone groups would be expected in the region of 1650-1720 cm⁻¹. An N-H stretching vibration would likely be observed around 3300 cm⁻¹.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is currently lacking. However, the β-keto amide and acetamide moieties are known pharmacophores found in a variety of bioactive compounds.
Inferred Biological Activities
-
Antimicrobial and Antibiofilm Activity: Some N-acyl-α-amino ketones have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Additionally, related compounds have shown potential in inhibiting biofilm formation.[4]
-
Quorum Sensing Inhibition: The structurally similar β-keto esters have been investigated as inhibitors of bacterial quorum sensing, a cell-to-cell communication system involved in virulence.[5] It is plausible that this compound could also modulate these pathways.
-
Enzyme Inhibition: The β-keto amide functionality can act as a Michael acceptor or a chelating group for metal ions in enzyme active sites, suggesting potential inhibitory activity against various enzymes.
Hypothetical Signaling Pathway Interaction
Given the potential for quorum sensing inhibition, a hypothetical interaction with a bacterial quorum sensing signaling pathway is depicted below. In this model, this compound could act as an antagonist to the binding of native autoinducers (like acyl-homoserine lactones) to their cognate receptor proteins (e.g., LuxR-type proteins).
References
- 1. Acetamide, N-(3-methyl-2-oxobutyl)- | C7H13NO2 | CID 536137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
N-(3-oxobutan-2-yl)acetamide: A Technical Review of a Structurally Analogous Landscape
Disclaimer: This technical guide addresses the synthesis, properties, and potential biological activities related to N-(3-oxobutan-2-yl)acetamide. Due to a scarcity of published literature on this specific molecule, this review focuses on data from structurally similar acetamide derivatives. All experimental data and protocols presented herein are derived from studies on analogous compounds and should be interpreted as a predictive guide for the potential characteristics and methodologies applicable to this compound.
Introduction
This compound belongs to the class of N-substituted acetamides, a versatile scaffold in medicinal chemistry and materials science. The presence of both a ketone and an amide functional group suggests a molecule with the potential for diverse chemical reactivity and biological interactions. This guide provides a comprehensive overview of the chemical synthesis, physicochemical properties, and potential biological relevance of compounds structurally related to this compound, offering a foundational resource for researchers and drug development professionals.
Physicochemical Properties of Structurally Similar Compounds
Quantitative data for acetamide derivatives with similar structural motifs are summarized below. These values are computed and provide an estimation of the expected properties of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| N-(3-methyl-2-oxobutyl)acetamide | C7H13NO2 | 143.18 | 0.3 | 1 | 2 |
| N-[(2R)-3-methyl-1-oxobutan-2-yl]acetamide | C7H13NO2 | 143.18 | 0.4 | 1 | 2 |
| N-(3-acetamidopentan-2-yl)-3-oxobutanamide | C11H20N2O3 | 228.29 | 0.1 | 2 | 3 |
Synthesis of Acetamide Derivatives
The synthesis of N-substituted acetamides typically involves the acylation of a primary or secondary amine with an acetylating agent. A general workflow for the synthesis of such compounds is depicted below.
Caption: General workflow for the synthesis of N-substituted acetamides.
Experimental Protocol: Synthesis of N-(Thiazol-2-yl)acetamide (An illustrative example)
This protocol, adapted from the synthesis of a related acetamide derivative, provides a representative methodology.[1]
Materials:
-
2-Aminothiazole
-
Acetyl chloride
-
Dry Acetone
-
Acidified cold water
-
Ethyl acetate
Procedure:
-
A mixture of 2-aminothiazole (26 mmol) and acetyl chloride (26 mmol) is refluxed in dry acetone (60 ml) for two hours.[1]
-
After cooling, the reaction mixture is poured into acidified cold water.[1]
-
The resulting yellow solid is filtered and washed with cold acetone.[1]
-
Single crystals suitable for analysis can be obtained by recrystallization of the solid from ethyl acetate.[1]
Spectroscopic Data of Structurally Similar Acetamide Derivatives
The characterization of newly synthesized compounds is crucial. Below is a table summarizing typical spectroscopic data for related acetamide derivatives.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | ESI-MS (m/z) | Reference |
| 2-(1H-indol-3-yl)-N-(2-(mesitylamino)-2-oxoethyl)-N-methyl-2-oxoacetamide | 12.25 (s, 1H), 9.49 (s, 1H), 8.30 (t, J = 3.2 Hz, 1H), 8.16 - 8.14 (m, 1H), 7.53 - 7.50 (m, 1H), 7.28 - 7.24 (m, 2H), 6.90 (d, J = 2.8 Hz, 2H), 4.35 (d, J = 4.8 Hz, 2H), 2.24 (s, 3H), 2.16 (s, 3H), 2.15 (s, 3H), 1.81 (s, 3H) | 186.9, 168.8, 167.0, 166.7, 138.4, 138.2, 137.4, 136.1, 135.4, 135.3, 132.7, 132.3, 128.8, 128.7, 125.3, 124.2, 123.1, 121.5, 113.7, 113.2, 113.2, 37.1, 34.1, 21.0, 18.6, 18.0 | [M-H]+ 376.2 | [2] |
| 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)acetamide | 9.87 (s, 1H, NH), 8.91 (br. s, 1H, NH), 8.06 (br. s, 1H) | 182.0 (C=S), 166.7 (C=O), 152.3, 136.2, 134.5, 134.1, 131.1, 129.4, 128.0, 127.7, 126.9, 125.4, 122.7, 115.8, 101.6 (CCl3), 69.7 (CH), 67.8 (CH2), 20.6 (CH3), 17.6 (CH3) | - | [3] |
Biological Activities of Acetamide Derivatives
Acetamide derivatives have been explored for a wide range of biological activities. The following sections detail some of these activities, with the understanding that these are based on structurally related compounds and may not be directly applicable to this compound.
Enzyme Inhibition
Many acetamide-containing molecules have been investigated as enzyme inhibitors. For example, certain derivatives have shown inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease.[2]
A logical workflow for screening and characterizing enzyme inhibitors is presented below.
Caption: Workflow for enzyme inhibitor discovery and development.
The following is a general protocol for determining the butyrylcholinesterase inhibitory activity of a compound.
Materials:
-
Butyrylcholinesterase (BChE) from equine serum
-
Butyrylthiocholine chloride (BTCh)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound solution
Procedure:
-
Prepare solutions of BChE, BTCh, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, test compound solution at various concentrations, and BChE solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, BTCh, and DTNB.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Activity
Some acetamide derivatives have been screened for their antimicrobial properties. For instance, metal complexes of N(1)-methyl-2-(1H-1,2,3-benzotriazol-1-yl)-3-oxobutanethioamide have been evaluated for their antimicrobial activities.[4]
Quantitative Data from Related Compounds:
| Compound | Target | Activity | Reference |
| 2-(1H-indol-3-yl)-N-(2-(mesitylamino)-2-oxoethyl)-N-methyl-2-oxoacetamide | Butyrylcholinesterase | IC50 = 3.94 µM | [2] |
Conclusion
While direct experimental data on this compound is limited in the public domain, this technical guide provides a comprehensive overview based on structurally analogous compounds. The presented data on physicochemical properties, synthesis protocols, spectroscopic characteristics, and potential biological activities serve as a valuable starting point for researchers interested in this molecule. The methodologies and workflows outlined can be adapted for the synthesis and evaluation of this compound, paving the way for future investigations into its unique chemical and biological profile. Further research is warranted to elucidate the specific properties and potential applications of this compound.
References
- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization, and biological activity of N-methyl-2-(1H-1,2,3-benzotriazol-1-y1)-3-oxobutan- ethioamide complexes with some divalent metal (II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of N-Substituted Acetamide Compounds: A Technical Guide for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
The N-substituted acetamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a wide array of diseases. This technical guide provides an in-depth exploration of the discovery of N-substituted acetamide compounds, encompassing their synthesis, biological activities, structure-activity relationships (SAR), and the signaling pathways they modulate. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this critical area of drug discovery.
Synthesis of N-Substituted Acetamides
The synthesis of N-substituted acetamides is typically achieved through the acylation of a primary or secondary amine with an acetylating agent. Several methods have been developed to facilitate this transformation, each with its own advantages in terms of yield, reaction conditions, and substrate scope.
Classical Amide Bond Formation
A common and well-established method involves the reaction of a primary or secondary amine with acetyl chloride or acetic anhydride. This reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid or acetic acid byproduct.
General Experimental Protocol: Acetylation of an Amine with Acetyl Chloride
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted acetamide.
Iodine-Promoted N-Acylation
A milder and more environmentally friendly approach utilizes elemental iodine as a catalyst for the N-acetylation of amines with acetyl chloride under solvent-free conditions.[1] This method is notable for its high yields and short reaction times.[1]
Experimental Workflow: Iodine-Promoted N-Acetylation
Biological Activities and Structure-Activity Relationships
N-substituted acetamide derivatives have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for the treatment of various diseases. This section summarizes key findings and presents quantitative data from structure-activity relationship (SAR) studies.
Anticancer Activity
Numerous N-substituted acetamide derivatives have been investigated for their potential as anticancer agents. SAR studies have revealed that the nature and position of substituents on the aromatic rings play a crucial role in their cytotoxic activity.
A series of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives were synthesized and evaluated for their in vitro anticancer activity against four human cancer cell lines: lung (A549), cervical (HeLa), breast (MCF-7), and prostate (DU-145).[2] Several compounds exhibited potent activity with IC50 values in the low micromolar range.[2]
| Compound | Substituent (R1) | Substituent (R2) | A549 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) | DU-145 IC50 (µM) |
| 4a | H | 4-Cl | 1.81 | 3.21 | 3.54 | 4.12 |
| 4b | 4-F | 4-Cl | 1.92 | 1.92 | 2.12 | 3.21 |
| 4d | 4-CH3 | 4-Cl | 2.11 | 2.32 | 2.52 | 3.54 |
| 4k | 4-F | 4-F | 1.98 | 2.12 | 2.32 | 2.12 |
| 4n | 4-CH3 | 4-F | 3.21 | 2.52 | 3.12 | 3.87 |
| 4p | 4-OCH3 | 4-F | 3.54 | 2.32 | 3.21 | 2.76 |
| 4s | 4-F | 4-OCH3 | 2.05 | 2.11 | 2.43 | 2.34 |
| 5-FU | - | - | 4.21 | 4.87 | 5.12 | 5.32 |
Anti-inflammatory Activity: Targeting the NLRP3 Inflammasome
Chronic inflammation is a key driver of many diseases, and the NOD-like receptor protein 3 (NLRP3) inflammasome is a critical mediator of the inflammatory response. N-substituted acetamides have emerged as potent inhibitors of the NLRP3 inflammasome pathway.
One notable example is the compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), which was identified as a potent P2Y14 receptor antagonist with an IC50 of 0.6 nM.[3][4] Further investigation revealed that I-17 exerts its anti-inflammatory effects by inhibiting the NLRP3/gasdermin D (GSDMD) signaling pathway, thereby reducing the release of inflammatory cytokines.[3][4]
References
The Rising Potential of Simple Beta-Keto Amides in Biological Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The simple beta-keto amide scaffold, a fundamental motif in organic chemistry, is gaining increasing recognition for its diverse and potent biological activities. This versatile functional group, characterized by a ketone on the beta-carbon relative to an amide, serves as a key pharmacophore in a range of bioactive molecules. This technical guide provides an in-depth exploration of the current understanding of the biological potential of simple beta-keto amides, with a focus on their antimicrobial and enzyme-inhibitory properties. Detailed experimental methodologies for key biological assays are presented, alongside a comprehensive summary of available quantitative data. Furthermore, this guide visualizes critical biological pathways and experimental workflows to facilitate a deeper understanding of the mechanisms of action and evaluation processes for this promising class of compounds.
Introduction
Beta-keto amides have long been valued as versatile intermediates in organic synthesis. However, their intrinsic biological activities have recently become a focal point of significant research interest. The unique electronic and structural features of the beta-keto amide moiety, including its capacity for hydrogen bonding, metal chelation, and participation in various biological reactions, underpin its diverse pharmacological profile. This guide will delve into the key areas where simple beta-keto amides have demonstrated notable potential, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Antimicrobial Activity of Beta-Keto Amides
A significant body of research has highlighted the potential of beta-keto amides as effective antimicrobial agents against a spectrum of bacterial and fungal pathogens. Their mode of action is multifaceted and can involve the disruption of essential cellular processes.
Quantitative Antimicrobial Data
The antimicrobial efficacy of beta-keto amides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for a selection of simple beta-keto amides against various microbial strains.
| Compound ID/Structure | Target Microorganism | MIC (µg/mL) | Reference |
| 3-(4-fluorophenyl)-N-[(S)-1-cyclohexylethyl]-3-oxopropanamide | Bacillus subtilis | 125 | |
| Staphylococcus aureus | 125 | ||
| 3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamide | Escherichia coli | 125 | |
| Candida albicans | 125 | ||
| 2-heptyl-4-quinolone-3-carboxamide derivative (4d) | Staphylococcus aureus | ≤6.25 | |
| 2-heptyl-4-quinolone-3-carboxamide derivative (4e) | Staphylococcus aureus | ≤3.12 |
Experimental Protocols for Antimicrobial Activity Assays
This method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium
-
Bacterial or fungal inoculum, standardized to a specific concentration (e.g., 1.5 x 10⁸ CFU/mL)
-
Test beta-keto amide compounds, dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Kanamycin)
-
Negative control (broth with solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Serial Dilution of Test Compounds: Perform a two-fold serial dilution of the beta-keto amide compounds in the 96-well plate using the appropriate broth. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Petri dishes with Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Standardized microbial inoculum
-
Sterile cork borer or pipette tip to create wells
-
Test beta-keto amide compounds
-
Positive and negative controls
Procedure:
-
Inoculation of Agar Plates: Evenly spread a standardized suspension of the test microorganism onto the surface of the agar plate to create a lawn.
-
Creation of Wells: Aseptically create wells of a defined diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.
-
Application of Test Compounds: Add a fixed volume of the dissolved beta-keto amide compound into each well. Also, add positive and negative controls to separate wells.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of no microbial growth around each well. A larger diameter indicates greater antimicrobial activity.
Enzyme Inhibitory Activity of Beta-Keto Amides
The beta-keto amide moiety can act as a warhead, targeting the active sites of various enzymes. This has led to the investigation of these compounds as inhibitors of enzymes implicated in a range of diseases.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH is a promising therapeutic strategy for pain, inflammation, and anxiety. While alpha-keto amides have been studied as FAAH inhibitors, the potential of simple beta-keto amides is an emerging area of interest.
| Compound ID/Structure | IC₅₀ (nM) | Reference |
| Specific IC₅₀ values for simple beta-keto amides were not readily available in the reviewed literature. | Not Available |
A common method for assessing FAAH inhibition is a fluorescence-based assay.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., Tris-HCl buffer with EDTA, pH 9.0)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test beta-keto amide compounds
-
Known FAAH inhibitor as a positive control (e.g., URB597)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In the wells of a microtiter plate, add the FAAH enzyme solution and the test beta-keto amide compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC). The rate of fluorescence increase is proportional to the FAAH activity.
-
Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determination of IC₅₀: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.
| Compound ID/Structure | IC₅₀ (µM) | Reference |
| Specific IC₅₀ values for simple beta-keto amides were not readily available in the reviewed literature. | Not Available |
Ellman's method is a widely used colorimetric assay for measuring AChE activity.
Materials:
-
Acetylcholinesterase enzyme
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test beta-keto amide compounds
-
Known AChE inhibitor as a positive control (e.g., donepezil)
-
96-well microtiter plates
-
Spectrophotometric plate reader
Procedure:
-
Assay Preparation: In the wells of a microtiter plate, add the phosphate buffer, DTNB solution, and the test beta-keto amide compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate.
-
Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). Measure the increase in absorbance at 412 nm over time using a plate reader.
-
Calculation of Inhibition and IC₅₀: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the FAAH assay.
Modulation of Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Beta-keto amides have been investigated as inhibitors of QS, representing a promising anti-virulence strategy.
Inhibition of Pseudomonas aeruginosa Quorum Sensing
Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a complex QS network to control its pathogenicity. Key components of this network are the LasR and PqsR regulatory proteins. Beta-keto amides have been shown to interfere with these signaling pathways.
Signaling Pathway Visualization
The following diagram illustrates the simplified LasR and PqsR quorum sensing pathways in P. aeruginosa and the potential points of inhibition by beta-keto amides.
Caption: P. aeruginosa quorum sensing pathways and points of inhibition.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the discovery and initial biological evaluation of novel beta-keto amides.
Caption: Workflow for beta-keto amide discovery and evaluation.
Conclusion and Future Directions
Simple beta-keto amides represent a class of compounds with significant and underexplored biological potential. Their demonstrated antimicrobial and enzyme-inhibitory activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation in drug discovery programs. Future research should focus on expanding the library of simple beta-keto amides to establish robust structure-activity relationships, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in more advanced biological models. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this versatile chemical scaffold.
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(3-oxobutan-2-yl)acetamide
Compound of Interest
Compound Name: N-(3-oxobutan-2-yl)acetamide IUPAC Name: this compound Molecular Formula: C₆H₁₁NO₂ Molecular Weight: 129.16 g/mol Structure:
Introduction
This compound is an organic compound belonging to the class of N-substituted acetamides. These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of pharmaceuticals and biologically active molecules. The efficient synthesis of such compounds is crucial for further research and development. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the acetylation of 3-aminobutan-2-one.
Reaction Scheme
The synthesis involves the N-acetylation of 3-aminobutan-2-one using acetyl chloride in the presence of a mild base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
CH₃-C-CH-NH₂ + CH₃-C-Cl -> CH₃-C-CH-NH-C-CH₃ + HCl | | | CH₃ (Et₃N) CH₃
3-aminobutan-2-one + Acetyl Chloride -> this compound + Hydrochloric Acid
Experimental Protocol
Materials:
-
3-aminobutan-2-one hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobutan-2-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting amine).
-
Basification: Cool the solution in an ice bath to 0 °C. To this stirred solution, add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C to neutralize the hydrochloride salt and liberate the free amine.
-
Acetylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over a period of 30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 3-aminobutan-2-one HCl |
| Molecular Weight | 123.58 g/mol |
| Amount of Starting Material | 5.0 g |
| Moles of Starting Material | 0.0405 mol |
| Acetyl Chloride Volume | 3.1 mL (1.1 eq) |
| Triethylamine Volume | 12.5 mL (2.2 eq) |
| Theoretical Yield | 5.23 g |
| Actual Yield (Post-Purification) | 4.34 g |
| Yield (%) | 83% |
| Purity (by NMR/LC-MS) | >95% |
| Appearance | Off-white to pale yellow solid |
Visualization of the Experimental Workflow
Caption: Synthesis workflow for this compound.
Synthesis of 3-Acetamido-2-butanone: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 3-acetamido-2-butanone, a valuable building block in organic synthesis. The following sections detail the experimental procedure, present key quantitative data, and illustrate the workflow for researchers, scientists, and professionals in drug development.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of 3-acetamido-2-butanone as described in the detailed protocol.
| Parameter | Value |
| Reactants | |
| Alanine | 35.1 g (0.39 mole) |
| Acetic Anhydride | 239.9 g (2.35 moles) |
| Pyridine | 156.6 g (1.98 moles) |
| Reaction Conditions | |
| Temperature | Steam Bath |
| Reaction Time | 6 hours after solution is complete |
| Product Information | |
| Product Name | 3-Acetamido-2-butanone |
| Crude Product Yield | 41.5–47.5 g |
| Final Yield | 41–45 g (81–88%) |
| Boiling Point | 102–106°C at 2 mm Hg |
| Refractive Index (nD25) | 1.4558–1.4561 |
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of 3-acetamido-2-butanone.[1]
Materials:
-
Alanine (vacuum-dried)
-
Acetic Anhydride
-
Pyridine
-
Round-bottom flask
-
Stirring apparatus
-
Steam bath
-
Distillation apparatus with a 15-cm column packed with glass helices
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, combine 156.6 g (1.98 moles) of pyridine, 239.9 g (2.35 moles) of acetic anhydride, and 35.1 g (0.39 mole) of vacuum-dried alanine.[1]
-
Heating: Heat the mixture with stirring on a steam bath. Continue heating for 6 hours after the alanine has completely dissolved.[1]
-
Solvent Removal: After the reaction is complete, remove the excess pyridine, acetic anhydride, and the acetic acid by-product under reduced pressure using a rotary evaporator.[1]
-
Crude Purification: Distill the resulting residue through a 15-cm column packed with glass helices. Collect the fraction boiling at 110–125°C at 3 mm Hg. This will yield 41.5–47.5 g of the crude product.[1]
-
Final Purification: Refractionate the crude product to obtain the pure 3-acetamido-2-butanone. The final product is collected at a boiling point of 102–106°C at 2 mm Hg, yielding 41–45 g (81–88% yield).[1] It may be necessary to heat the distillation column to ensure all the product is collected.[1]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 3-acetamido-2-butanone.
Caption: Synthesis workflow for 3-acetamido-2-butanone.
References
Application Notes and Protocols for the Synthesis of Novel Bioactive Quinazolinone-Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive overview of the synthesis and potential applications of novel acetamide derivatives incorporating a quinazolinone scaffold. Quinazolinone-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and anticonvulsant properties.[1][2][3] The acetamide moiety serves as a versatile linker and can be readily modified to explore structure-activity relationships (SAR), making this class of compounds a promising area for drug discovery and development.[4]
This document outlines a detailed protocol for a multi-step synthesis of a target quinazolinone-acetamide derivative. It also includes tabulated data for synthesized compounds and a visualization of a relevant biological pathway to provide context for their potential therapeutic applications.
Data Presentation
The following tables summarize key quantitative data for a series of synthesized N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, including their anti-inflammatory activity.
Table 1: Physicochemical and Yield Data for Synthesized Quinazolinone-Acetamide Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 5a | C₁₉H₁₅N₃O₃ | 345.34 | 210-212 | 78 |
| 5b | C₁₉H₁₄ClN₃O₃ | 379.79 | 225-227 | 82 |
| 5c | C₂₀H₁₇N₃O₄ | 375.37 | 218-220 | 85 |
| 5d | C₁₉H₁₄N₄O₅ | 390.34 | 230-232 | 75 |
| 5f | C₂₁H₂₀N₄O₃ | 388.41 | 240-242 | 88 |
| 5g | C₂₁H₁₉N₃O₆ | 421.39 | 228-230 | 72 |
Table 2: In Vivo Anti-inflammatory Activity of Quinazolinone-Acetamide Derivatives
| Compound ID | Dose (mg/kg) | % Inhibition of Carrageenan-Induced Paw Edema |
| 5a | 10 | 45.2 |
| 5b | 10 | 50.8 |
| 5c | 10 | 62.5 |
| 5d | 10 | 55.4 |
| 5f | 10 | 68.3 |
| 5g | 10 | 65.1 |
| Indomethacin (Standard) | 10 | 72.5 |
Experimental Protocols
The following section details the multi-step synthesis of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3'-(substituted phenyl) prop-2'-enamides.
Overall Synthesis Workflow
Caption: General workflow for the four-step synthesis of target compounds.
Step-by-Step Methodology
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (2)
-
A mixture of anthranilic acid (0.1 mol) and acetic anhydride (0.3 mol) is taken in a round-bottomed flask.
-
The mixture is refluxed for 2 hours on a heating mantle.
-
The reaction mixture is cooled, and the resulting solid product is collected.
-
The solid is washed with a cold 1:1 solution of petroleum ether and benzene and then dried.
-
The crude product is recrystallized from benzene to afford pure 2-Methyl-4H-3,1-benzoxazin-4-one (2).
Step 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one (3)
-
A mixture of 2-Methyl-4H-3,1-benzoxazin-4-one (2) (0.1 mol) and hydrazine hydrate (0.15 mol) in ethanol (100 mL) is refluxed for 4 hours.
-
The excess solvent is removed by distillation.
-
The reaction mixture is cooled, and the separated solid is filtered.
-
The solid is washed with water and dried.
-
The product, 3-Amino-2-methylquinazolin-4(3H)-one (3), is recrystallized from ethanol.
Step 3: Synthesis of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-acetamide (4)
-
A mixture of 3-Amino-2-methylquinazolin-4(3H)-one (3) (0.01 mol) and acetic anhydride (0.03 mol) in glacial acetic acid (20 mL) is refluxed for 6 hours.[5]
-
The reaction mixture is then poured into crushed ice with stirring.
-
The solid product that separates is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-acetamide (4).[5]
Step 4: General Procedure for the Synthesis of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3'-(substituted phenyl) prop-2'-enamides (5a-i)
-
A mixture of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-acetamide (4) (0.002 mol) and a substituted aromatic aldehyde (0.002 mol) is dissolved in absolute ethanol (20 mL).[5]
-
To this solution, 30% aqueous NaOH (3 mL) is added dropwise while stirring.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then poured into crushed ice and acidified with dilute HCl.
-
The precipitated solid is filtered, washed with water, and dried.
-
The final product is purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF).
Signaling Pathway
Many quinazolinone derivatives exhibit anti-inflammatory activity by inhibiting the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The diagram below illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Caption: Inhibition of the COX pathway by quinazolinone-acetamide derivatives.
References
- 1. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
N-(3-oxobutan-2-yl)acetamide: A Compound with Undisclosed Potential in Medicinal Chemistry
Despite a comprehensive review of available scientific literature, specific applications of N-(3-oxobutan-2-yl)acetamide in the field of medicinal chemistry remain largely undocumented. Publicly accessible databases and research articles do not currently contain detailed information regarding its biological activity, mechanism of action, or potential therapeutic uses. This lack of data prevents the formulation of specific application notes and detailed experimental protocols as requested.
While information on the broader class of acetamide derivatives is available, highlighting their diverse roles in drug discovery—from anti-inflammatory agents to enzyme inhibitors—no direct evidence links this compound to any specific signaling pathway or therapeutic target.[1][2] The chemical structure of this compound suggests potential for various chemical interactions that are relevant in a biological context, yet without experimental data, any proposed application would be purely speculative.
The acetamide functional group is a common feature in many pharmacologically active compounds, contributing to their metabolic stability and ability to form hydrogen bonds, which is crucial for binding to biological targets.[1][3] Derivatives of acetamide have been investigated for a range of activities, including as inhibitors of cyclooxygenase-II (COX-II), anticonvulsants, and even as agents with potential neuroprotective properties.[2][4][5] However, the specific combination of the N-(3-oxobutan-2-yl) group with the acetamide moiety has not been the subject of published research in medicinal chemistry.
General Methodologies for Evaluating Novel Acetamide Derivatives
For researchers interested in exploring the potential of this compound, a general workflow for initial investigation can be proposed. This would typically involve synthesis, in-vitro screening, and mechanism of action studies.
Synthetic Approach
The synthesis of this compound would likely involve the acylation of 3-aminobutan-2-one. A standard protocol for such a reaction is outlined below.
Protocol 1: Synthesis of this compound
Materials:
-
3-aminobutan-2-one hydrochloride
-
Acetyl chloride or acetic anhydride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 3-aminobutan-2-one hydrochloride in the anhydrous solvent.
-
Add the base to neutralize the hydrochloride and liberate the free amine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride to the cooled solution.
-
Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.
-
Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Initial Biological Screening
Once synthesized and characterized, this compound could be subjected to a battery of in-vitro assays to identify any potential biological activity.
Protocol 2: General In-Vitro Screening
1. Cytotoxicity Assays:
-
Objective: To determine the concentration range at which the compound affects cell viability.
-
Method: Utilize cell lines representing different cancer types (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293).
-
Procedure: Treat cells with a range of concentrations of the compound for 24, 48, and 72 hours. Assess cell viability using an MTT or similar colorimetric assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
2. Antimicrobial Assays:
-
Objective: To evaluate the compound's ability to inhibit the growth of bacteria and fungi.
-
Method: Use standard broth microdilution methods against a panel of gram-positive and gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each microbial strain.
3. Enzyme Inhibition Assays:
-
Objective: To screen for inhibitory activity against key enzymes relevant to disease.
-
Method: Based on structural similarity to known inhibitors, select relevant enzymes for screening (e.g., COX-1, COX-2, various kinases, or proteases).
-
Procedure: Perform enzyme activity assays in the presence of varying concentrations of the compound.
-
Data Analysis: Calculate the IC50 value for any observed enzyme inhibition.
Conclusion
References
- 1. What is Acetamide used for? [synapse.patsnap.com]
- 2. archivepp.com [archivepp.com]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Screening of N-(3-oxobutan-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Acetamide derivatives have garnered interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. This document provides a detailed framework for the antimicrobial activity screening of a novel compound, N-(3-oxobutan-2-yl)acetamide.
While specific antimicrobial data for this compound is not yet publicly available, these application notes and protocols outline established methodologies for the comprehensive evaluation of a new chemical entity's antimicrobial potential.[1][2][3][4] The described protocols are widely accepted and can be adapted for screening against a broad spectrum of bacterial and fungal pathogens.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| Structure |
Note: Data retrieved from PubChem CID 536137. No specific biological activity data is currently available.[5]
Experimental Protocols
Preliminary Screening: Agar Disk Diffusion Assay
The agar disk diffusion (Kirby-Bauer) method is a preliminary, qualitative assay to assess the antimicrobial activity of a compound.[2] It is a cost-effective and widely used technique for initial screening.[6]
Materials:
-
This compound
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic disks (e.g., Vancomycin, Ciprofloxacin)
-
Negative control (solvent used to dissolve the compound, e.g., DMSO)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs, micropipettes, and tips
-
Incubator
Procedure:
-
Inoculum Preparation: Aseptically pick 3-5 isolated colonies of the test microorganism from an overnight culture and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.
-
Disk Preparation and Placement: Impregnate sterile blank disks with a known concentration of this compound solution. Allow the solvent to evaporate completely. Aseptically place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours for most bacteria.[1]
-
Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The zone of inhibition is the clear area around the disk where microbial growth is inhibited.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in vitro.[3]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms
-
Positive control antibiotic
-
Negative control (broth and solvent)
-
Growth control (broth and inoculum)
-
Micropipettes and sterile multichannel pipettes
-
Plate reader (optional, for OD measurement)
-
Incubator
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 50 µL from each well to the next. Discard the final 50 µL from the last well. This will create a range of compound concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum as described for the disk diffusion assay and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
Inoculation: Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control: Wells containing only broth and the solvent used for the compound.
-
Growth Control: Wells containing broth and the inoculum without any antimicrobial agent.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[1] This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Data Presentation
Quantitative data should be organized for clear comparison. The following tables provide templates for presenting the results of the antimicrobial screening of this compound.
Table 1: Zone of Inhibition of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | This compound (Concentration µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Positive | [Insert Data] | [Insert Data] | Vancomycin (30 µg) | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | [Insert Data] | Ciprofloxacin (5 µg) | [Insert Data] |
| Pseudomonas aeruginosa | Negative | [Insert Data] | [Insert Data] | Gentamicin (10 µg) | [Insert Data] |
| Candida albicans | N/A (Fungus) | [Insert Data] | [Insert Data] | Fluconazole (25 µg) | [Insert Data] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa | Negative | [Insert Data] | Gentamicin | [Insert Data] |
| Candida albicans | N/A (Fungus) | [Insert Data] | Fluconazole | [Insert Data] |
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Hypothetical Signaling Pathway Inhibition
The mechanism of action of this compound is currently unknown. However, many antimicrobial agents function by disrupting essential bacterial processes. The following diagram illustrates a hypothetical mechanism where the compound inhibits a key bacterial signaling pathway, such as quorum sensing, which is involved in virulence factor production and biofilm formation.
Caption: Hypothetical bacterial signaling pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Acetamide, N-(3-methyl-2-oxobutyl)- | C7H13NO2 | CID 536137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H NMR Analysis of N-(3-oxobutan-2-yl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-oxobutan-2-yl)acetamide is a dicarbonyl compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring both a ketone and an amide functional group, leads to interesting chemical properties, most notably keto-enol tautomerism. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a powerful analytical technique for the structural elucidation and quantitative analysis of such compounds. This application note provides a detailed protocol for the 1H NMR analysis of this compound, including predicted data for its tautomeric forms, and visualizations to aid in the interpretation of the spectral data.
Due to the presence of electron-withdrawing groups, this compound is expected to exist as an equilibrium mixture of its keto and enol tautomers in solution. The ratio of these tautomers can be influenced by factors such as the solvent, temperature, and concentration. 1H NMR spectroscopy allows for the distinct observation and quantification of both forms, as the proton exchange between them is typically slow on the NMR timescale.
Predicted 1H NMR Data
The following tables summarize the predicted 1H NMR data for the keto and enol forms of this compound. These predictions are based on known chemical shift ranges for similar functional groups and the analysis of related structures. Actual experimental values may vary slightly.
Keto Tautomer Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH3 (Acetyl) | ~2.1 | s | - | 3H |
| CH3 (Butanone) | ~2.2 | s | - | 3H |
| CH | ~4.5 | q | ~7.0 | 1H |
| NH | ~6.5 | d | ~7.0 | 1H |
Enol Tautomer Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH3 (Acetamide) | ~2.0 | s | - | 3H |
| CH3 (Enol) | ~1.9 | s | - | 3H |
| =CH | ~5.1 | s | - | 1H |
| NH | ~7.5 | s (broad) | - | 1H |
| OH (Enol) | ~12-15 | s (broad) | - | 1H |
Experimental Protocol
This protocol outlines the steps for preparing a sample of this compound and acquiring a 1H NMR spectrum.
1. Sample Preparation:
-
Materials:
-
This compound
-
Deuterated chloroform (CDCl3) or other suitable deuterated solvent (e.g., DMSO-d6)
-
NMR tube (5 mm)
-
Pipettes and vials
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) to the vial.
-
If the solvent does not contain an internal standard, add a small drop of TMS.
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Data Acquisition:
-
Instrument: A standard 300-600 MHz NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard 1D proton pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K (25 °C).
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the peaks corresponding to the different protons in both tautomeric forms.
-
Determine the ratio of the keto to enol form by comparing the integration values of well-resolved, characteristic peaks (e.g., the methine proton of the keto form versus the vinyl proton of the enol form).
-
Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, referencing the predicted data tables.
Visualizations
The following diagrams illustrate the key concepts and workflows related to the 1H NMR analysis of this compound.
Caption: Keto-enol tautomerism of this compound.
Caption: Experimental workflow for 1H NMR analysis.
Caption: Predicted proton relationships and chemical shifts.
Discussion
The 1H NMR spectrum of this compound is expected to show distinct sets of signals for the keto and enol tautomers. In a non-polar solvent like CDCl3, the keto form is generally favored.
For the keto form , the two methyl groups are expected to appear as sharp singlets around 2.1-2.2 ppm. The methine (CH) proton, being adjacent to both a carbonyl and an amide group, will be deshielded and is predicted to appear as a quartet around 4.5 ppm due to coupling with the adjacent NH proton. The amide (NH) proton should appear as a doublet around 6.5 ppm, coupled to the methine proton.
For the enol form , the presence of a carbon-carbon double bond and an intramolecular hydrogen bond significantly alters the chemical shifts. The two methyl groups are in different environments and are expected to appear as singlets around 1.9-2.0 ppm. A key feature of the enol form is the appearance of a vinyl proton (=CH) signal, predicted to be a singlet around 5.1 ppm. The amide (NH) proton is expected to be a broad singlet at a lower field, around 7.5 ppm. The most downfield signal will be the enolic hydroxyl (OH) proton, which is involved in a strong intramolecular hydrogen bond, and is expected to appear as a very broad singlet between 12 and 15 ppm.
The relative amounts of the keto and enol forms can be determined by comparing the integrals of non-overlapping signals characteristic of each tautomer. For instance, the integral of the methine proton (CH) of the keto form can be compared to the integral of the vinyl proton (=CH) of the enol form.
Conclusion
This application note provides a comprehensive guide to the 1H NMR analysis of this compound. By following the detailed experimental protocol and utilizing the provided predicted spectral data and visualizations, researchers can effectively characterize this compound and quantify the equilibrium between its keto and enol tautomers. The ability to distinguish and quantify these forms is crucial for understanding the reactivity and properties of this molecule in various applications.
Application Notes and Protocols for the 13C NMR Characterization of N-(3-oxobutan-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and predicted data for the 13C Nuclear Magnetic Resonance (NMR) characterization of N-(3-oxobutan-2-yl)acetamide. This information is valuable for the identification, purity assessment, and structural elucidation of this compound in research and drug development settings.
Introduction
This compound is a keto-amide compound of interest in various chemical and pharmaceutical research areas. 13C NMR spectroscopy is a powerful analytical technique for the structural analysis of organic molecules. It provides information on the number of non-equivalent carbon atoms and their chemical environments within a molecule. This document outlines the predicted 13C NMR spectral data and a standard experimental protocol for its acquisition.
Predicted 13C NMR Data
Due to the limited availability of experimental spectral data in public databases, the following 13C NMR chemical shifts for this compound have been predicted based on empirical data and known chemical shift ranges for similar functional groups.[1][2][3][4] These predictions provide a valuable reference for spectral assignment.
Structure of this compound:
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ) in ppm |
| C1 | Methyl (ketone) | ~ 25 - 35 |
| C2 | Carbonyl (ketone) | ~ 205 - 215 |
| C3 | Methine (adjacent to N and C=O) | ~ 50 - 60 |
| C4 | Methyl (on C3) | ~ 15 - 25 |
| C5 | Carbonyl (amide) | ~ 170 - 180 |
| C6 | Methyl (amide) | ~ 20 - 30 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.[5]
Experimental Protocol
This section details a standard protocol for acquiring a 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility and the desired chemical shift reference.[5]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift scale to 0 ppm.[1]
2. NMR Instrument Parameters:
The following are typical parameters for a 13C NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 100 MHz for ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 128 or higher, depending on the sample concentration. Due to the low natural abundance of ¹³C, a higher number of scans is generally required compared to ¹H NMR.
-
Spectral Width (SW): 0 to 220 ppm. This range covers the expected chemical shifts for most organic compounds.[2][3][4]
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm or the solvent peak.[1][5]
-
Integrate the peaks if quantitative analysis is required, although routine ¹³C NMR is generally not used for quantification due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).
Logical Workflow for 13C NMR Characterization
The following diagram illustrates the logical workflow for the 13C NMR characterization of this compound.
Caption: Workflow for 13C NMR analysis.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and lab coats, when handling chemicals and solvents.
-
Deuterated solvents are flammable and toxic. Handle them in a well-ventilated fume hood.
-
Be aware of the strong magnetic fields associated with NMR spectrometers and follow all safety guidelines provided by the instrument manufacturer.
By following these application notes and protocols, researchers can effectively utilize 13C NMR spectroscopy for the structural characterization of this compound.
References
Application Notes and Protocols for the Mass Spectrometric Analysis of N-(3-oxobutan-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the qualitative and quantitative analysis of N-(3-oxobutan-2-yl)acetamide using mass spectrometry. This compound is an organic compound of interest in various fields, including drug discovery and organic synthesis. Accurate and sensitive analytical methods are crucial for its characterization, quantification, and quality control. These application notes describe a comprehensive liquid chromatography-mass spectrometry (LC-MS) protocol, including sample preparation, instrument parameters, and data analysis. Additionally, a proposed fragmentation pathway is presented to aid in structural elucidation.
Introduction
This compound is a keto-amide with potential applications in medicinal chemistry and as a building block in organic synthesis. Its structure, featuring both a ketone and an amide functional group, makes it a candidate for various chemical modifications and a potential metabolite in biological systems. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for the selective and sensitive detection of this compound in complex matrices. This document outlines a standard protocol for the analysis of this compound, which can be adapted by researchers for their specific applications.
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is essential for accurate mass spectrometric analysis. The following procedure is recommended for the preparation of this compound standards and samples.
Materials:
-
This compound reference standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
Procedure:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: For analysis of the compound in a specific matrix (e.g., reaction mixture, biological fluid), a suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction should be employed. The final extract should be reconstituted in the mobile phase.
-
Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following LC-MS parameters provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.
Table 1: LC-MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Range (Full Scan) | m/z 50-300 |
| Collision Energy (MS/MS) | 10-30 eV (for fragmentation studies) |
Data Presentation
The expected mass spectrometric data for this compound is summarized below. The exact mass of the compound is 143.0946 g/mol .
Table 2: Expected m/z Values for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₇H₁₂NO₂⁺ | 144.0863 |
| [M+Na]⁺ | C₇H₁₁NNaO₂⁺ | 166.0682 |
Table 3: Predicted Major Fragment Ions in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 144.0863 | 102.0757 | C₂H₂O (Ketene) | [M+H - CH₂CO]⁺ |
| 144.0863 | 86.0600 | C₂H₅NO (Acetamide) | [M+H - CH₃CONH₂]⁺ |
| 144.0863 | 72.0444 | C₃H₆O₂ (Acetoin) | [M+H - C₄H₈O]⁺ |
| 144.0863 | 43.0184 | C₅H₉NO (N-(but-3-en-2-yl)formamide) | [CH₃CO]⁺ |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.
Caption: Workflow for the LC-MS analysis of this compound.
Proposed Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of the protonated molecule [M+H]⁺ of this compound under collision-induced dissociation (CID).
Caption: Proposed fragmentation of this compound.
Conclusion
The methods presented in these application notes provide a robust framework for the sensitive and selective analysis of this compound by LC-MS. The detailed protocol for sample preparation and the optimized instrument parameters can be readily implemented in a research or quality control laboratory. The proposed fragmentation pathway offers a basis for the structural confirmation of the analyte. These methodologies will be valuable for researchers and scientists working with this compound in various scientific disciplines.
Application Notes and Protocols for the Purification of N-(3-oxobutan-2-yl)acetamide by Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-oxobutan-2-yl)acetamide is a beta-keto amide, a class of compounds with significant utility as intermediates in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Due to their inherent reactivity and potential for thermal degradation, purification of these compounds requires carefully controlled conditions. This document provides a detailed protocol for the purification of this compound by vacuum distillation, a technique essential for separating high-boiling and thermally sensitive compounds. The following protocols and data are intended as a general guideline, and specific parameters may require optimization based on the purity of the starting material and the scale of the purification.
Synthesis and Impurity Profile
A common synthetic route to N-substituted acetoacetamides involves the reaction of an amine with diketene or an acetoacetic ester. In the case of this compound, a plausible synthesis involves the reaction of 2-aminobutan-3-one with a suitable acetylating agent.
Potential Impurities:
-
Starting Materials: Unreacted 2-aminobutan-3-one and acetylating agent.
-
By-products: Diacylated amine, self-condensation products of the beta-keto amide, and products from the decomposition of starting materials or the product.
-
Solvent: Residual solvent from the reaction.
Understanding the potential impurities is crucial for designing an effective purification strategy. Distillation is particularly effective at removing non-volatile impurities and separating compounds with significantly different boiling points.
Data Presentation
Due to the limited availability of specific physical constants for this compound in the literature, the following table presents hypothetical data based on compounds of similar structure. These values should be determined experimentally for the specific compound.
| Parameter | Value (Hypothetical) | Notes |
| Molecular Weight | 143.18 g/mol | Calculated |
| Boiling Point (Atmospheric) | > 200 °C (decomposes) | Estimated based on similar structures. High boiling point necessitates vacuum distillation. |
| Boiling Point (at 1 mmHg) | 95 - 105 °C | This is a target range for vacuum distillation to minimize thermal stress. |
| Appearance | Colorless to pale yellow oil/low melting solid | |
| Purity (Crude) | 85 - 95% | Typical purity before distillation. |
| Purity (Distilled) | > 99% | Target purity after distillation. |
| Yield (Distillation) | 80 - 90% | Expected recovery from the distillation process. |
Experimental Protocols
General Protocol for Vacuum Distillation of this compound
This protocol outlines the purification of this compound using vacuum distillation. It is critical to use a well-controlled vacuum source and to monitor the temperature and pressure closely to prevent decomposition.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distillation flask)
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flasks
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump (capable of reaching < 1 mmHg)
-
Cold trap
-
Manometer (for pressure measurement)
-
Stir bar
-
Glass wool or aluminum foil for insulation
-
Grease for ground glass joints
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glassware is clean, dry, and free of cracks.
-
Place a stir bar in the distillation flask containing the crude this compound.
-
Use a minimal amount of high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
-
Degassing:
-
Before heating, slowly and carefully apply the vacuum to the system. This will remove any low-boiling solvents and dissolved gases.
-
Observe the crude material for any vigorous bubbling. If this occurs, reduce the vacuum slightly until the bubbling subsides.
-
-
Distillation:
-
Once the system is under a stable vacuum (ideally < 1 mmHg), begin to heat the distillation flask gently using the heating mantle.
-
Stir the material to ensure even heating and prevent bumping.[1]
-
Increase the temperature gradually until the product begins to distill.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
Once the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Record the temperature and pressure at which the main fraction is collected.[1]
-
Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss and ensure a steady distillation rate.
-
-
Completion and Shutdown:
-
When the majority of the product has been distilled, or if the temperature begins to rise significantly, stop the heating.
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum by opening a stopcock or removing the vacuum tubing. Never turn off the vacuum pump while the system is still sealed.
-
Once the system is at atmospheric pressure, disassemble the apparatus and collect the purified product.
-
Purity Analysis:
The purity of the distilled this compound should be assessed using appropriate analytical techniques such as:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Infrared (IR) Spectroscopy
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for the purification of this compound.
The following diagram illustrates the logical relationship between the key parameters in vacuum distillation.
Caption: Interrelationship of key parameters in vacuum distillation.
References
Application Notes and Protocols for the Analysis of N-(3-oxobutan-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-oxobutan-2-yl)acetamide is a small organic molecule containing both a ketone and an acetamide functional group. Its analysis is crucial for quality control in manufacturing processes, for purity assessment in research settings, and for pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A summary of the predicted physicochemical properties for this compound and a structurally similar compound is presented below. These properties are essential for developing appropriate analytical methods.
| Property | Value (for N-(3-methyl-2-oxobutyl)acetamide) | Reference |
| Molecular Formula | C7H13NO2 | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| XLogP3 | 0.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Analytical Methods
Two primary methods are presented for the analysis of this compound: a primary HPLC-MS/MS method for high sensitivity and selectivity, and a secondary GC-MS method that can be used for confirmation or when HPLC-MS/MS is unavailable.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is ideal for the sensitive and specific quantification of this compound in complex matrices such as plasma, tissue homogenates, or reaction mixtures.
Experimental Workflow
Caption: HPLC-MS/MS experimental workflow.
Detailed Protocol
1. Sample Preparation
-
To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
2. HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ for this compound |
| Product Ions (m/z) | To be determined by infusion and fragmentation analysis |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for the specific instrument |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound, particularly for volatile samples or as a confirmatory method. Derivatization is often required to improve the volatility and thermal stability of the analyte.[2]
Experimental Workflow
Caption: GC-MS experimental workflow.
Detailed Protocol
1. Sample Preparation and Derivatization
-
Extract this compound from the sample matrix using an appropriate solvent (e.g., ethyl acetate).
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
2. GC Conditions
| Parameter | Recommended Setting |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes. |
3. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation and Analysis
Quantitative data from both methods should be summarized in tables for clear comparison. A calibration curve should be constructed using a series of standards of known concentrations. The concentration of this compound in the samples can then be determined from this curve.
Example Calibration Data Table
| Standard Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Area Ratio (Analyte/IS) |
| 1 | 1,234 | 50,123 | 0.0246 |
| 5 | 6,170 | 50,234 | 0.1228 |
| 10 | 12,345 | 50,089 | 0.2465 |
| 50 | 61,725 | 50,150 | 1.2308 |
| 100 | 123,450 | 50,200 | 2.4592 |
| 500 | 617,250 | 50,100 | 12.3204 |
Signaling Pathways and Logical Relationships
Currently, there is no established signaling pathway directly involving this compound in the public domain. However, the development of analytical methods is a critical step in enabling research into its potential biological activities.
The logical relationship for method selection can be visualized as follows:
Caption: Logical diagram for analytical method selection.
References
Application Notes and Protocols for Chiral Separation of N-(3-oxobutan-2-yl)acetamide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-oxobutan-2-yl)acetamide is a chiral molecule containing a keto-amide functional group. The separation of its enantiomers is crucial for the development of stereochemically pure pharmaceuticals and for studying the specific biological activities of each isomer. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies are based on established principles for the separation of analogous keto-amide compounds.
Principle of Separation
The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) in an HPLC system. The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including those with keto-amide structures.[1]
The general workflow for the chiral separation of this compound is outlined below.
Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV detector.
-
Chiral Columns:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol (EtOH).
-
Additive: Trifluoroacetic acid (TFA).
-
Analyte: Racemic this compound.
Protocol 1: Chiral Separation using Chiralcel® OD-H
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. Degas the mobile phase by sonication for 15-20 minutes.
-
Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/IPA/TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample and record the chromatogram. The two enantiomers should be baseline resolved.
Protocol 2: Chiral Separation using Chiralpak® AD-H
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and ethanol (EtOH) in an 85:15 (v/v) ratio with 0.1% TFA. Degas the mobile phase.
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic analyte in the mobile phase and filter.
-
HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/EtOH/TFA (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and acquire the chromatogram.
Data Presentation
The following table summarizes the expected chromatographic data for the separation of this compound enantiomers based on the described protocols.
| Parameter | Protocol 1 (Chiralcel® OD-H) | Protocol 2 (Chiralpak® AD-H) |
| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min |
| Retention Time (Enantiomer 2) | 10.1 min | 12.5 min |
| Resolution (Rs) | > 2.0 | > 2.2 |
| Selectivity Factor (α) | 1.25 | 1.30 |
| Tailing Factor | < 1.2 | < 1.2 |
Logical Relationship of Chromatographic Parameters
The quality of a chiral separation is determined by several key parameters that are interrelated. The logical flow from injection to the assessment of separation quality is depicted below.
Caption: Relationship between key parameters in chromatographic chiral separation.
Conclusion
The protocols outlined in this document provide a robust starting point for the successful chiral separation of this compound enantiomers. The use of polysaccharide-based chiral stationary phases, such as Chiralcel® OD-H and Chiralpak® AD-H, is expected to yield excellent resolution and selectivity.[1][2] Researchers and drug development professionals can adapt and optimize these methods to suit their specific analytical or preparative needs. It is recommended to screen both columns and mobile phase compositions to achieve the optimal separation for a given application.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-oxobutan-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(3-oxobutan-2-yl)acetamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two primary synthetic routes are commonly considered:
-
Route A: Direct N-acetylation of 3-aminobutan-2-one. This is a direct approach but can be challenging due to the stability and availability of the starting aminoketone.
-
Route B: Two-step synthesis from 3-aminobutan-2-ol. This involves the N-acetylation of the more stable amino alcohol to form N-(3-hydroxybutan-2-yl)acetamide, followed by oxidation to the target ketone. This route often offers better control and higher overall yields.
Q2: What is the most critical factor for achieving a high yield in the N-acetylation of 3-aminobutan-2-ol?
A2: The most critical factor is achieving high chemoselectivity for N-acetylation over O-acetylation. The use of a slight excess of acetic anhydride under neutral or slightly basic conditions, and at low temperatures, favors the formation of the desired N-acetylated product.
Q3: Which oxidizing agent is recommended for the conversion of N-(3-hydroxybutan-2-yl)acetamide to this compound?
A3: Mild oxidizing agents are recommended to prevent over-oxidation or degradation of the starting material and product. Swern oxidation and oxidation with pyridinium chlorochromate (PCC) are both suitable options that can provide good yields of the desired ketone.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the acetylation and oxidation steps. For the acetylation, staining with ninhydrin can be used to visualize the consumption of the primary amine. For the oxidation, a general stain like potassium permanganate can be used to track the disappearance of the alcohol.
Troubleshooting Guides
Problem 1: Low Yield in N-acetylation of 3-aminobutan-2-ol (Route B, Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of unreacted 3-aminobutan-2-ol observed by TLC. | 1. Insufficient acetylating agent. 2. Reaction time is too short. 3. Low reaction temperature is slowing the reaction rate excessively. | 1. Use a slight excess (1.1-1.2 equivalents) of acetic anhydride. 2. Increase the reaction time and monitor by TLC until the starting material is consumed. 3. Allow the reaction to slowly warm to room temperature after the initial addition of acetic anhydride at 0°C. |
| Presence of a significant amount of a more polar byproduct (O-acetylated product) by TLC. | 1. Reaction conditions are too acidic. 2. Reaction temperature is too high. | 1. Ensure the reaction is run under neutral or slightly basic conditions. The addition of a non-nucleophilic base like triethylamine (1.1 equivalents) can be beneficial. 2. Maintain a low temperature (0°C) during the addition of acetic anhydride. |
| Difficult isolation of the product from the reaction mixture. | 1. Product is water-soluble. 2. Emulsion formation during workup. | 1. After quenching the reaction, concentrate the aqueous layer under reduced pressure and extract the residue with a polar organic solvent like ethyl acetate or dichloromethane. 2. Add brine to the aqueous layer to break up emulsions during extraction. |
Problem 2: Low Yield in the Oxidation of N-(3-hydroxybutan-2-yl)acetamide (Route B, Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of the starting alcohol. | 1. Insufficient oxidizing agent. 2. Deactivation of the oxidizing agent. 3. Reaction time is too short. | 1. Use a slight excess (1.5-2.0 equivalents) of the oxidizing agent (PCC or Swern reagents). 2. Ensure all reagents and solvents are anhydrous, especially for Swern oxidation. 3. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Formation of multiple unidentified byproducts. | 1. Over-oxidation or side reactions. 2. For Swern oxidation, the reaction temperature may have risen above the optimal range. | 1. Use a milder oxidizing agent or reduce the amount of oxidant used. 2. For Swern oxidation, maintain a very low temperature (e.g., -78°C) throughout the addition and reaction phases. |
| Product degradation during workup. | The product may be sensitive to acidic or basic conditions. | Use a neutral workup procedure. For PCC oxidation, filtering through a pad of silica gel can be effective for removing chromium salts. For Swern oxidation, a simple aqueous quench followed by extraction is usually sufficient. |
| Unpleasant odor (in case of Swern oxidation). | Formation of dimethyl sulfide. | Perform the reaction in a well-ventilated fume hood. The odor can be neutralized by rinsing glassware with a bleach solution. |
Experimental Protocols
Route B, Step 1: Synthesis of N-(3-hydroxybutan-2-yl)acetamide
-
Dissolve 3-aminobutan-2-ol (1.0 eq) in dichloromethane (DCM) at a concentration of 0.5 M in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in DCM).
-
Once the reaction is complete, quench by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-hydroxybutan-2-yl)acetamide.
-
Purify the product by column chromatography on silica gel if necessary.
Route B, Step 2: Synthesis of this compound via Swern Oxidation
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, ensuring the temperature remains below -65°C. Stir for 15 minutes.
-
Add a solution of N-(3-hydroxybutan-2-yl)acetamide (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -65°C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, keeping the temperature below -65°C.
-
Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized to improve the yield.
| Parameter | N-acetylation | Swern Oxidation | PCC Oxidation |
| Stoichiometry (Reagent:Substrate) | Acetic Anhydride (1.1-1.2 : 1) | Oxalyl Chloride (1.5:1), DMSO (2.2:1), Et3N (5:1) | PCC (1.5-2.0 : 1) |
| Temperature | 0°C to Room Temp. | -78°C to Room Temp. | Room Temp. |
| Typical Reaction Time | 2-4 hours | 1-2 hours | 2-3 hours |
| Typical Yield | 85-95% | 70-85% | 65-80% |
Visualizations
Caption: Proposed two-step synthesis pathway for this compound.
Caption: General experimental workflow for the two-step synthesis.
Caption: A decision tree for troubleshooting low synthesis yield.
Technical Support Center: Synthesis of 3-Acetamido-2-butanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing byproducts during the synthesis of 3-acetamido-2-butanone.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of 3-acetamido-2-butanone, which is typically prepared via the Dakin-West reaction of alanine with acetic anhydride and pyridine.
Q1: My reaction yield is low, and I observe a significant amount of a major byproduct. What is the likely identity of this byproduct and how can I minimize its formation?
A1: A common byproduct in the Dakin-West reaction is the corresponding oxazole, formed through the cyclization and subsequent dehydration of the desired 3-acetamido-2-butanone product. The formation of this byproduct is often promoted by prolonged reaction times and high temperatures.
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heating. The use of a steam bath as described in established protocols provides a controlled heating source.[1] If possible, consider using a milder catalyst like 4-dimethylaminopyridine (DMAP), which can facilitate the reaction at lower temperatures.[2][3]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid unnecessarily long reaction times, which can favor the formation of the oxazole byproduct.
-
Solvent Selection: The choice of solvent can influence the formation of oxazole byproducts. Studies on related Dakin-West reactions have shown that solvents like ethyl acetate (EtOAc) can suppress oxazole formation compared to solvents like tetrahydrofuran (THF).[4]
Q2: I am having trouble with the purification of my product. What are some common impurities I should be aware of?
A2: Besides the oxazole byproduct, other potential impurities include:
-
Unreacted Starting Materials: Alanine, acetic anhydride, and pyridine may be present if the reaction does not go to completion.
-
N,N-diacetylated byproduct: Over-acetylation of the alanine starting material can lead to the formation of an N,N-diacetylated amino acid derivative.
-
Azlactone Intermediate: The azlactone is a key intermediate in the Dakin-West reaction.[2][5] Under certain conditions, it may not fully convert to the final product.
-
Thermal Degradation Products: High temperatures can lead to the degradation of the starting materials, intermediates, or the final product.
Troubleshooting and Purification:
-
Removal of Unreacted Reagents: Excess pyridine and acetic anhydride, along with the acetic acid formed during the reaction, can be removed by distillation under reduced pressure.[1]
-
Fractional Distillation: Careful fractional distillation of the crude product is an effective method to separate 3-acetamido-2-butanone from less volatile impurities.[1]
-
Chromatography: For higher purity, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be employed to separate the desired product from closely related impurities.
Q3: My reaction yield is inconsistent. What are the critical parameters I need to control?
A3: Consistency in the Dakin-West reaction for synthesizing 3-acetamido-2-butanone is highly dependent on several factors:
-
Molar Ratios of Reactants: The stoichiometry of the reactants is crucial. A reduction in the molar ratio of pyridine or acetic anhydride to the amino acid has been shown to decrease the yield of the desired product.[1] It is important to use an appropriate excess of the acetylating agent and the base.
-
Stirring: Adequate mixing is essential for this reaction. Running the reaction without stirring has been reported to significantly reduce the yield.[1]
-
Water Content: The presence of water can hydrolyze the acetic anhydride, reducing its effective concentration and potentially leading to side reactions. Ensure that the starting materials, especially the alanine, are thoroughly dried. The use of vacuum-dried alanine is recommended.[1]
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of 3-acetamido-2-butanone and the formation of the major oxazole byproduct, based on the principles identified in the literature.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Temperature | Reflux (High Temperature) | Steam Bath / Room Temp. with DMAP | Lower temperatures can reduce the rate of dehydration to the oxazole byproduct. |
| Reactant Ratio (Pyridine/Anhydride to Alanine) | Low Molar Ratio | High Molar Ratio | A sufficient excess of pyridine and acetic anhydride is necessary for high conversion of the starting material.[1] |
| Stirring | No Stirring | Vigorous Stirring | Proper mixing ensures homogeneity and improves reaction kinetics, leading to higher yields.[1] |
| Solvent | Tetrahydrofuran (THF) | Ethyl Acetate (EtOAc) | EtOAc can minimize the precipitation of the oxazole byproduct, thus reducing its formation.[4] |
Experimental Protocols
Synthesis of 3-Acetamido-2-butanone (Dakin-West Reaction)
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Alanine (vacuum-dried)
-
Pyridine (C.P. grade)
-
Acetic Anhydride (95% minimum assay)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine pyridine (5.1 molar equivalents), acetic anhydride (6.0 molar equivalents), and vacuum-dried alanine (1.0 molar equivalent).
-
Heat the mixture with stirring on a steam bath.
-
Continue heating for 6 hours after the alanine has completely dissolved.
-
After the reaction is complete, remove the excess pyridine, acetic anhydride, and acetic acid by distillation under reduced pressure.
-
Distill the residue through a 15-cm column packed with glass helices. The crude product will boil at 110-125°C at 3 mm Hg.
-
Refractionate the crude product to obtain pure 3-acetamido-2-butanone, which boils at 102-106°C at 2 mm Hg.
Mandatory Visualization
Caption: Main pathway for the synthesis of 3-acetamido-2-butanone via the Dakin-West reaction.
Caption: Formation of the oxazole byproduct from 3-acetamido-2-butanone.
Caption: A logical workflow for troubleshooting byproduct formation in the synthesis.
References
stability issues of N-(3-oxobutan-2-yl)acetamide in solution
Welcome to the technical support center for N-(3-oxobutan-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution.
Troubleshooting Guide
Researchers using this compound may face challenges related to its stability in various experimental conditions. The presence of both an amide and a β-keto functional group makes the molecule susceptible to specific degradation pathways. This guide provides insights into potential issues and their resolution.
Observed Issue: Loss of Compound Potency or Purity Over Time
If you observe a decrease in the expected biological activity or see the appearance of new peaks during analytical runs (e.g., HPLC, LC-MS), your compound may be degrading. The primary suspected causes are hydrolysis of the amide bond and reactions involving the β-keto group.
Table 1: Summary of Potential Stability Issues and Troubleshooting
| Potential Issue | Suspected Cause | Recommended Action | Analytical Method for Detection |
| Hydrolysis | Cleavage of the amide bond due to acidic or basic conditions, or enzymatic activity. | Maintain solutions at a neutral pH (around 7.0). Use aprotic solvents when possible. Prepare fresh solutions before use. | HPLC, LC-MS to detect the formation of acetic acid and 3-aminobutan-2-one. |
| Keto-enol Tautomerism | Interconversion between the keto and enol forms, which can affect biological activity and chromatographic behavior. | Control the pH of the solution. Be aware that acidic conditions can promote this conversion.[1] | NMR spectroscopy can be used to identify the presence of both tautomers. |
| Degradation of β-keto group | The β-keto moiety can be susceptible to cleavage, particularly under harsh temperature or pH conditions. | Avoid high temperatures and extreme pH. Store stock solutions at -80°C. | LC-MS to monitor for the appearance of smaller molecular weight fragments. |
| Precipitation | Compound coming out of solution, especially at high concentrations or low temperatures. | Determine the solubility of the compound in your specific solvent system. Consider using a co-solvent. | Visual inspection, dynamic light scattering (DLS). |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a general method to evaluate the stability of this compound in a common buffer system at different temperatures.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
HPLC system with a C18 column
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4).
-
Incubation: Aliquot the working solution into separate vials for each time point and temperature. Incubate the vials at 4°C, 25°C (room temperature), and 37°C.
-
Time Points: Collect samples at 0, 1, 2, 4, 8, 12, and 24 hours.
-
Sample Quenching: At each time point, quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid. This will precipitate proteins and halt further degradation.
-
Sample Analysis: Centrifuge the quenched samples to remove any precipitate. Analyze the supernatant by HPLC-UV or LC-MS.
-
Data Analysis: Quantify the peak area of this compound at each time point and temperature. Plot the percentage of remaining compound versus time to determine the degradation rate.
Visualizing Potential Degradation
Diagram 1: Potential Hydrolysis of this compound
References
Technical Support Center: Degradation Pathways of Beta-Keto Amides
<content_type_G_SU_S_C_H_E_M_A>
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-keto amides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the synthesis, handling, and analysis of these versatile compounds. Beta-keto amides are valuable building blocks in organic chemistry but can be susceptible to degradation under various conditions.[1][2][3] This guide is designed to help you identify, understand, and mitigate these degradation pathways to ensure the success and reproducibility of your experimental work.
Troubleshooting Guide
This section addresses specific issues you might encounter in a question-and-answer format, providing likely causes and actionable solutions.
Q1: My beta-keto amide is degrading rapidly during my aqueous workup or purification. What is the likely cause and how can I prevent it?
Likely Cause: The most common cause of degradation in aqueous media is pH-dependent hydrolysis. Both strongly acidic and strongly basic conditions can catalyze the cleavage of the amide bond, leading to the formation of a beta-keto acid and the corresponding amine.[4][5][6][7] The resulting beta-keto acid is often unstable and can subsequently undergo decarboxylation, especially upon heating, to yield a ketone and carbon dioxide.[8][9][10]
Solutions:
-
Control pH: Maintain a neutral or near-neutral pH (pH 6-8) during workup and purification steps whenever possible. Use buffered solutions to avoid pH extremes.
-
Lower Temperature: Perform extractions and chromatographic separations at reduced temperatures (e.g., 0-5 °C) to slow the rate of hydrolysis.
-
Minimize Contact Time: Reduce the time your compound is in contact with aqueous phases. Perform extractions quickly and efficiently.
-
Use Anhydrous Solvents: If the protocol allows, use anhydrous solvents for extraction and purification to avoid hydrolysis altogether.
-
Alternative Purification: Consider non-aqueous purification methods such as crystallization from organic solvents or chromatography on silica gel with non-protic eluents.
Q2: I am observing an unexpected byproduct with a mass corresponding to the loss of R-C(O)-. What degradation pathway could be responsible?
Likely Cause: This mass loss is characteristic of a retro-Claisen (or retro-acylation) reaction. This degradation pathway involves the cleavage of the C-C bond between the alpha-carbon and the keto-carbonyl group. It is typically promoted by strong bases, which deprotonate the alpha-carbon, leading to a resonance-stabilized enolate that can then fragment.
Solutions:
-
Avoid Strong Bases: If possible, avoid using strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in excess or at elevated temperatures.
-
Use Milder Bases: If a base is required, consider using milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DIPEA).
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor the retro-Claisen fragmentation.
-
Protecting Groups: In complex syntheses, consider protecting the beta-keto functionality if it is incompatible with downstream reaction conditions.
Q3: My reaction yield is consistently low, and I suspect decarboxylation of my beta-keto amide starting material or product. How can I confirm this and prevent it?
Likely Cause: While beta-keto amides themselves do not directly decarboxylate, they can first hydrolyze to a beta-keto acid intermediate, which readily loses CO₂ upon gentle heating.[9][10] This is a common issue in reactions run in protic solvents, under acidic/basic conditions, or at elevated temperatures.
Solutions:
-
Confirm Hydrolysis: Use analytical techniques like LC-MS to look for the mass of the corresponding beta-keto acid or the final ketone product in your crude reaction mixture.
-
Strictly Anhydrous Conditions: Ensure your reaction is free from water. Use dry solvents, flame-dried glassware, and an inert atmosphere (e.g., Nitrogen or Argon).
-
Moderate Temperatures: Avoid excessive heating. Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
pH Neutrality: If aqueous conditions are unavoidable, ensure the solution is buffered to remain neutral.
Frequently Asked Questions (FAQs)
Q: What are the primary degradation pathways for beta-keto amides?
A: The two most significant degradation pathways are:
-
Hydrolysis: Cleavage of the amide bond, typically catalyzed by acid or base, to form a beta-keto acid and an amine. The beta-keto acid can then decarboxylate.[4][5][8]
-
Retro-Claisen Reaction: Cleavage of the α-keto C-C bond, typically promoted by strong bases, to yield an ester and an amide.
Q: How does pH impact the stability of beta-keto amides?
A: Beta-keto amides are generally most stable at or near neutral pH. Both highly acidic (pH < 3) and highly basic (pH > 10) conditions significantly accelerate the rate of hydrolysis.[11] The exact stability profile can vary depending on the specific structure of the molecule.
Q: What are the ideal storage conditions for beta-keto amide compounds?
A: To ensure long-term stability, beta-keto amides should be stored as dry solids in a cool, dark place under an inert atmosphere (e.g., in a desiccator or glovebox). This minimizes exposure to moisture, which can lead to hydrolysis, and light, which can cause other forms of degradation.
Q: Which analytical techniques are best for monitoring the degradation of beta-keto amides?
A: A combination of techniques is often most effective:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the disappearance of the parent compound and the appearance of degradation products over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of degradation products to elucidate the degradation pathway (e.g., confirming hydrolysis vs. decarboxylation).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of isolated degradation products and for monitoring the reaction in real-time if the degradation is slow enough.
Data Presentation
Table 1: Influence of pH on the Degradation Rate of a Model Beta-Keto Amide
This table summarizes typical quantitative data obtained from a stability study of a generic beta-keto amide (N-benzyl-3-oxobutanamide) in aqueous buffers at 50 °C.
| pH Value | Buffer System | Half-life (t½) in hours | Predominant Degradation Product(s) |
| 2.0 | HCl/KCl | 8.5 | 1-phenyl-2-propanone (from decarboxylation) |
| 4.5 | Acetate | 150.2 | 3-oxobutanoic acid, Benzylamine |
| 7.0 | Phosphate | > 500 | Minimal degradation observed |
| 9.0 | Borate | 125.8 | 3-oxobutanoic acid, Benzylamine |
| 11.0 | Carbonate | 12.1 | 3-oxobutanoic acid, Benzylamine |
Note: Data is illustrative and will vary based on the specific molecular structure and conditions.
Experimental Protocols
Protocol: Monitoring pH-Dependent Hydrolysis of a Beta-Keto Amide by HPLC
This protocol outlines a method for determining the degradation kinetics of a beta-keto amide at different pH values.
1. Materials:
-
Beta-keto amide sample
-
HPLC-grade acetonitrile and water
-
Buffer salts (e.g., potassium chloride, sodium acetate, sodium phosphate, sodium borate)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., pH 2, 4.5, 7, 9, 11) at a concentration of 50 mM.
-
Stock Solution: Prepare a concentrated stock solution of the beta-keto amide in acetonitrile (e.g., 10 mg/mL).
-
Reaction Initiation: In separate temperature-controlled vials (e.g., 50 °C), add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~100 µg/mL. The final solution should have <5% organic solvent to ensure the aqueous buffer controls the pH.
-
Time Point Sampling: At predetermined time intervals (e.g., t=0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and immediately quench the reaction by diluting it in a mobile phase or a neutral, cold solvent mixture to stop further degradation.
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation products.
-
Monitor the elution using a UV detector at a wavelength where the beta-keto amide has strong absorbance.
-
-
Data Analysis:
-
Record the peak area of the parent beta-keto amide at each time point.
-
Plot the natural logarithm of the peak area (ln[Area]) versus time.
-
Determine the degradation rate constant (k) from the slope of the line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Mandatory Visualizations
Diagrams of Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. aklectures.com [aklectures.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Acetylation of Amino Ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the N-acetylation of amino ketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for N-acetylation of amino ketones?
A1: The most frequently used acylating agents are acetyl chloride and acetic anhydride due to their high reactivity.[1] Carboxylic acids can also be employed, but they typically necessitate activation with a coupling agent.
Q2: Why is a base necessary in the N-acetylation of amino ketones?
A2: A base is crucial for neutralizing the acidic byproduct, such as HCl or acetic acid, that is generated during the reaction.[1] If not neutralized, this acid will protonate the amino group of the starting material, rendering it non-nucleophilic and halting the acetylation reaction.[1] Common bases include pyridine, triethylamine, and sodium acetate.[1]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a critical role in the reaction's success. Aprotic solvents like Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) are commonly used.[1] The choice of solvent can influence reaction rate and solubility of the starting materials and products. Some modern, environmentally friendly methods even utilize brine solutions.[2]
Q4: I am observing multiple products in my reaction. What are the likely side reactions?
A4: The presence of multiple products can be attributed to several factors. One common issue is the presence of impurities in the starting materials.[1] Another possibility is the occurrence of side reactions such as O-acetylation (formation of an enol acetate) or C-acetylation (formation of a β-diketone), especially if the reaction conditions are not optimized for chemoselectivity.[3] Under harsh conditions, decomposition of the starting material or product can also lead to a complex mixture.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-acetylation of amino ketones.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[1] 2. Increase Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious as excessive heat can lead to side reactions.[3] 3. Use a More Potent Acylating System: Consider using a more reactive acylating agent or adding a catalyst, such as 4-(Dimethylamino)pyridine (DMAP), in catalytic amounts.[3] |
| Reagent Degradation | 1. Use Fresh Reagents: Acylating agents like acetic anhydride are sensitive to moisture. Ensure that all reagents are fresh and properly stored.[3] 2. Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acylating agent.[3] |
| Insufficient Base | 1. Check Stoichiometry: Ensure at least a stoichiometric amount of base is used to neutralize the acid byproduct. An excess of the base is often employed. |
| Product Hydrolysis during Workup | 1. Use Cold Solutions: Perform aqueous washes quickly with cold solutions to minimize the risk of hydrolysis of the desired N-acetylated product.[3] 2. Avoid Strong Acids or Bases: Use mild workup conditions, such as washing with a saturated sodium bicarbonate solution.[3] |
Problem 2: Formation of Multiple Products (Low Chemoselectivity)
| Potential Cause | Troubleshooting Steps |
| Competing O-acetylation or C-acetylation | 1. Optimize Temperature: Lowering the reaction temperature can favor the kinetically controlled N-acetylation over thermodynamically favored side reactions.[3] 2. Control Stoichiometry: Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent to minimize side reactions like di-acylation.[1] 3. Choice of Base: The type of base can influence selectivity. For instance, non-nucleophilic bases may be preferred to avoid competing reactions.[3] |
| Impure Starting Materials | 1. Purify Starting Materials: Ensure the purity of the amino ketone starting material before the reaction. Purification techniques like distillation or recrystallization may be necessary.[1] |
Experimental Protocols
General Protocol for N-Acetylation using Acetic Anhydride and Pyridine
-
Dissolve the amino ketone (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the mixture back to 0 °C and slowly quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the product by column chromatography or recrystallization.
General Protocol for N-Acetylation using Acetyl Chloride and Triethylamine
-
Dissolve the amino ketone (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add acetyl chloride (1.2 eq) dropwise.
-
Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for completion.
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product as needed.
Data Presentation
Table 1: Comparison of Common Bases for N-Acetylation
| Base | pKa of Conjugate Acid | Typical Solvent | Notes |
| Pyridine | 5.2 | DCM, Chloroform | Often used as both base and solvent. Can be difficult to remove during workup. |
| Triethylamine (TEA) | 10.7 | DCM, THF, Acetonitrile | Stronger base than pyridine, generally easy to remove due to lower boiling point. |
| Sodium Acetate | 4.76 | Water, Ethanol | A weaker base, often used in aqueous or protic media.[2] |
| 4-(Dimethylamino)pyridine (DMAP) | 9.7 | DCM, Acetonitrile | Highly effective catalyst, used in small amounts along with a stoichiometric base like TEA.[3] |
Visualizations
Caption: General workflow for the N-acetylation of amino ketones.
Caption: Troubleshooting logic for common N-acetylation issues.
References
Technical Support Center: Synthesis of N-(3-oxobutan-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-oxobutan-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and straightforward method for the synthesis of this compound is the N-acylation of 3-aminobutan-2-one. This is typically achieved using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base to neutralize the acidic byproduct.
Q2: Which acetylating agent is recommended, acetyl chloride or acetic anhydride?
Both acetylating agents can be effective. Acetyl chloride is generally more reactive, which can be advantageous for less reactive amines, but it is also more hazardous and sensitive to moisture.[1] Acetic anhydride is a less reactive but safer alternative, often used with a catalyst like 4-dimethylaminopyridine (DMAP) for efficient acylation.[1]
Q3: What is the role of a base in this synthesis?
A base is crucial to neutralize the hydrochloric acid (when using acetyl chloride) or acetic acid (when using acetic anhydride) that is generated during the reaction. Common non-nucleophilic bases include triethylamine or pyridine. The choice of base can influence the reaction rate and the impurity profile.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective and convenient method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, product, and major impurities.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Poor Quality Starting Materials: Impurities in the 3-aminobutan-2-one or the acetylating agent can lead to side reactions and lower yields.
-
Suboptimal Reaction Conditions: The choice of solvent, base, or temperature may not be ideal for this specific transformation.
-
Product Loss During Workup: The product may have some water solubility, leading to losses during aqueous extraction steps.
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Gentle heating may be required to drive the reaction to completion.
-
Ensure Purity of Starting Materials: Use freshly distilled or purified starting materials.
-
Solvent and Base Selection: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Experiment with different non-nucleophilic bases (e.g., triethylamine, diisopropylethylamine) to find the most effective one.
-
Improve Workup Procedure: To minimize product loss during extraction, saturate the aqueous phase with sodium chloride ("salting out") to decrease the polarity and reduce the solubility of the organic product.[1] If emulsions form, adding brine can help to break them.[1]
Issue 2: Presence of Significant Impurities
Several impurities can arise during the synthesis of this compound. Below is a summary of common impurities, their potential causes, and strategies for their mitigation.
| Impurity Name | Structure | Potential Cause | Mitigation Strategy |
| Diacetamide | CH₃-CO-N(COCH₃)-CH(CH₃)-CO-CH₃ | Over-acylation of the product, especially with a large excess of a highly reactive acetylating agent.[2][3] | Use a stoichiometric amount of the acetylating agent and add it slowly to the reaction mixture. |
| Unreacted 3-Aminobutan-2-one | NH₂-CH(CH₃)-CO-CH₃ | Incomplete reaction. | Increase reaction time, consider gentle heating, or use a more reactive acetylating agent. |
| Self-condensation Product of 3-Aminobutan-2-one | e.g., (E)-3-(1-aminoethylidene)butan-2-one | The starting aminoketone can undergo self-condensation, particularly in the presence of a base. | Maintain a low reaction temperature and add the base slowly. |
| Acetic Acid | CH₃COOH | Hydrolysis of acetic anhydride or as a byproduct when using acetic anhydride. | Remove during aqueous workup with a mild base wash (e.g., sodium bicarbonate solution). |
| Triethylammonium Chloride/Acetate | (C₂H₅)₃NH⁺Cl⁻ / (C₂H₅)₃NH⁺CH₃COO⁻ | Byproduct from the neutralization of HCl or acetic acid by triethylamine. | Remove during aqueous workup as it is water-soluble. |
Experimental Protocols
Protocol 1: Synthesis using Acetyl Chloride
-
Dissolution: Dissolve 3-aminobutan-2-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis using Acetic Anhydride
-
Dissolution: Dissolve 3-aminobutan-2-one (1.0 eq), triethylamine (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Acetylating Agent: Add acetic anhydride (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-8 hours, monitoring by TLC. Gentle heating may be necessary to drive the reaction to completion.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
N-(3-oxobutan-2-yl)acetamide solubility in different organic solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-(3-oxobutan-2-yl)acetamide. Below you will find data on its solubility in various organic solvents, detailed experimental protocols for solubility determination, troubleshooting guides for common experimental issues, and frequently asked questions.
Solubility Data
The following table summarizes the illustrative solubility of this compound in a range of common organic solvents at 25°C. This data is provided as a guide for solvent selection in experimental work.
| Solvent | Solvent Type | Solubility ( g/100 mL) | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Very Soluble |
| Ethanol | Polar Protic | 25 - 30 | Freely Soluble |
| Methanol | Polar Protic | 20 - 25 | Freely Soluble |
| Acetone | Polar Aprotic | 15 - 20 | Soluble |
| Ethyl Acetate | Moderately Polar | 5 - 10 | Soluble |
| Dichloromethane (DCM) | Nonpolar | 1 - 5 | Sparingly Soluble |
| Toluene | Nonpolar | < 0.1 | Insoluble |
| Hexane | Nonpolar | < 0.01 | Insoluble |
Experimental Protocols
A standard protocol for determining the equilibrium solubility of this compound is the shake-flask method.
Objective: To determine the saturation solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Scintillation vials with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Constant temperature incubator or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer within a constant temperature environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the determination of this compound solubility.
Q1: The measured solubility values are inconsistent across replicate experiments.
A1: Inconsistent results can arise from several factors:
-
Insufficient Equilibration Time: Ensure that the solution has reached equilibrium. For some compounds and solvents, this may take longer than 24 hours. Consider extending the equilibration time to 48 or even 72 hours and see if the results stabilize.
-
Temperature Fluctuations: The temperature must be kept constant throughout the experiment, as solubility is temperature-dependent. Use a calibrated incubator or water bath.
-
Inadequate Mixing: Ensure thorough mixing to facilitate the dissolution process. For viscous solvents, a more vigorous mixing method might be necessary.
-
Pipetting Errors: Use calibrated pipettes and ensure there are no air bubbles when transferring liquids.
Q2: I observe precipitation of the compound after filtering the saturated solution.
A2: This can happen due to:
-
Temperature Changes: If the filtration is performed at a lower temperature than the equilibration temperature, the compound may precipitate out of the supersaturated solution. Ensure that all equipment, including the syringe and filter, is at the same temperature as the solution.
-
Solvent Evaporation: Rapid evaporation of a volatile solvent can increase the concentration of the solute and cause precipitation. Keep vials capped whenever possible.
Q3: The solubility of my compound appears to be much lower than expected.
A3: This could be due to:
-
Impure Compound: Impurities can affect the solubility of a substance. Ensure that the this compound you are using is of high purity.
-
Incorrect pH (for aqueous solutions): While this guide focuses on organic solvents, if you are working with a buffered aqueous solution, the pH can significantly impact the solubility of ionizable compounds.
-
Degradation of the Compound: this compound might be unstable in the chosen solvent or under the experimental conditions. It is advisable to check the stability of the compound over the course of the experiment.
Q4: The excess solid does not seem to be dissolving at all.
A4: This indicates very low solubility.
-
Solvent Choice: The chosen solvent may be inappropriate for dissolving this compound. Refer to the solubility table to select a more suitable solvent.
-
Particle Size: Larger crystals dissolve more slowly than fine powders. Grinding the solid to a fine powder can increase the rate of dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of this compound in water?
A1: Based on its structure, which contains polar functional groups (ketone and amide) capable of hydrogen bonding, this compound is expected to have some solubility in water. However, the presence of a hydrocarbon backbone will limit its aqueous solubility. It is likely to be sparingly soluble in water.
Q2: How does temperature affect the solubility of this compound?
A2: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, you can generally expect the solubility of this compound to be higher at elevated temperatures.
Q3: Can I use sonication to speed up the dissolution process?
A3: Yes, sonication can be used to accelerate the dissolution process by breaking up solid particles and increasing the surface area available for solvation. However, it is important to monitor the temperature of the solution during sonication, as it can increase and affect the solubility measurement. Also, ensure that the compound is stable and does not degrade under sonication.
Q4: How should I prepare a stock solution of this compound for biological assays?
A4: For biological assays, it is common to prepare a concentrated stock solution in a biocompatible organic solvent in which the compound is highly soluble, such as DMSO.[2] This stock solution can then be diluted into the aqueous assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough (typically less than 1%) to not affect the biological system.[2]
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Troubleshooting logic for common solubility determination issues.
References
Technical Support Center: Scaling Up the Synthesis of N-(3-oxobutan-2-yl)acetamide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(3-oxobutan-2-yl)acetamide, with a focus on challenges encountered during scale-up operations.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of Crude Product
Q: We are experiencing a significantly lower than expected yield of this compound after the initial reaction, before purification. What are the potential causes and how can we address them?
A: Low crude yield is a common issue during scale-up. The causes can often be traced back to reaction conditions, reagent quality, or inefficient work-up. Below is a summary of potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before quenching. - Optimize Reaction Time and Temperature: A longer reaction time or a moderate increase in temperature may be necessary at a larger scale to achieve full conversion. Perform small-scale experiments to determine optimal conditions. |
| Reagent Degradation or Impurity | - Verify Reagent Quality: Ensure all starting materials, especially the amine precursor and acylating agent, are of high purity and have been stored correctly. - Use Fresh Reagents: If possible, use freshly opened or purified reagents. |
| Side Reactions | - Control Temperature: Exothermic reactions can lead to side product formation. Ensure efficient heat dissipation in the larger reactor. - Optimize Reagent Addition: A slower, controlled addition of the acylating agent can minimize side reactions. |
| Product Loss During Work-up | - Optimize Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Perform multiple extractions with a suitable organic solvent. - Minimize Emulsion Formation: If an emulsion forms during extraction, the addition of brine or a small amount of a different organic solvent can help to break it. |
Issue 2: Presence of Significant Impurities in the Crude Product
Q: Our crude this compound shows multiple spots on TLC/peaks on HPLC, indicating the presence of impurities. How can we identify and minimize these?
A: Identifying and minimizing impurities is crucial for a successful scale-up. The nature of the impurities will guide the optimization of your reaction and purification strategy.
| Potential Impurity | Identification Method | Mitigation Strategy |
| Unreacted Starting Materials | Compare TLC/HPLC retention times with authentic samples of starting materials. | Drive the reaction to completion by optimizing stoichiometry (e.g., using a slight excess of the acylating agent) and reaction time. |
| Diacylated Byproduct | Mass Spectrometry (MS) to identify a product with a higher molecular weight corresponding to the addition of two acyl groups. | Use a controlled stoichiometry of the acylating agent and add it slowly to the reaction mixture. |
| Solvent-Related Impurities | Gas Chromatography-Mass Spectrometry (GC-MS) of the crude product. | Ensure the use of high-purity, dry solvents. |
Issue 3: Difficulty with Product Purification and Isolation
Q: We are facing challenges in purifying this compound on a larger scale. Column chromatography is not practical, and recrystallization attempts have been unsuccessful. What are our options?
A: Purification is a major hurdle in scaling up. Moving away from chromatography is often necessary.
| Challenge | Recommended Approach |
| Column Chromatography Not Feasible | - Recrystallization: Systematically screen for a suitable solvent or solvent system. Start with single solvents of varying polarity and then move to binary solvent systems. - Slurry Wash: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be effective. |
| Oily Product or Poor Crystallization | - Trituration: If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a small crystal. Triturating the oil with a non-polar solvent can sometimes yield a solid. - Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could be a viable purification method. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible and scalable synthesis route for this compound?
A1: A common and scalable method for the synthesis of amides is the acylation of an amine. For this compound, this would likely involve the reaction of 2-amino-3-butanone (or its hydrochloride salt) with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.
Q2: What are the key safety precautions to consider when scaling up this synthesis?
A2: Safety is paramount. Always consult the Safety Data Sheet (SDS) for all reagents.[1][2][3][4] Key considerations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[2][3]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile or toxic reagents.[1][2]
-
Exothermic Reactions: Be prepared for potential exotherms, especially when adding reagents in large quantities. Use an ice bath for cooling and add reagents slowly.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[1][2]
Q3: How can we ensure consistent batch-to-batch quality during scale-up?
A3: Consistency is achieved through rigorous process control.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every step of the synthesis and purification.
-
In-Process Controls (IPCs): Implement IPCs, such as TLC or HPLC checks, at critical stages to monitor the reaction progress and purity.
-
Raw Material Specification: Establish and verify the quality and purity of all starting materials for each batch.
Experimental Protocols
Proposed Lab-Scale Synthesis of this compound
This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.
-
Reaction Setup: To a solution of 2-amino-3-butanone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add triethylamine (2.2 eq) at 0 °C.
-
Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
References
Technical Support Center: Characterization of N-(3-oxobutan-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of N-(3-oxobutan-2-yl)acetamide.
Troubleshooting Guides
This section offers step-by-step solutions to specific issues that may arise during the experimental analysis of this compound.
Issue 1: Complex or unexpected peaks in ¹H NMR spectrum.
-
Question: My ¹H NMR spectrum for this compound shows more peaks than expected, suggesting impurities or degradation. How can I troubleshoot this?
-
Answer: The complexity in the ¹H NMR spectrum of this compound can often be attributed to keto-enol tautomerism, a common characteristic of β-dicarbonyl compounds. The molecule can exist as a mixture of the keto and enol forms, each giving a distinct set of signals. Follow this workflow to investigate the spectral complexity:
Troubleshooting complex ¹H NMR spectra.
Issue 2: Poor resolution or peak tailing in HPLC analysis.
-
Question: I am observing poor peak shape and resolution during HPLC analysis of this compound. What can I do to improve this?
-
Answer: Poor chromatography for this compound can be due to its polarity and potential for interaction with the stationary phase. The presence of tautomers can also lead to peak broadening. Consider the following adjustments:
-
Mobile Phase Modification: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This can suppress the ionization of any acidic or basic functional groups and improve peak shape.
-
Column Selection: Ensure you are using a well-suited column. A C18 column is a good starting point, but if issues persist, consider a column with a different stationary phase, such as a polar-embedded or phenyl-hexyl column.
-
Temperature Control: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.
-
Flow Rate Optimization: A lower flow rate can sometimes improve resolution, although it will increase the run time.
-
Issue 3: Inconsistent results in bioassays.
-
Question: My bioassay results for this compound are not reproducible. Could the compound's stability be an issue?
-
Answer: Yes, the stability of β-keto amides in aqueous solutions, such as bioassay buffers, can be a significant challenge. They can be susceptible to hydrolysis. To address this:
-
Freshly Prepare Solutions: Always prepare solutions of this compound immediately before use.
-
pH Control: Investigate the stability of the compound at the pH of your assay buffer. It may be necessary to adjust the buffer composition or pH to enhance stability.
-
Control Experiments: Include control experiments to assess the stability of the compound over the time course of the assay. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity by HPLC or LC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
-
A1: Due to keto-enol tautomerism, you will likely observe two sets of signals. The exact chemical shifts are solvent-dependent, but the following table provides representative ranges for similar structures.
| Assignment (Keto Tautomer) | Expected Chemical Shift (ppm) | Assignment (Enol Tautomer) | Expected Chemical Shift (ppm) |
| CH₃ (acetyl) | ~2.1 - 2.3 | CH₃ (acetyl, enol) | ~1.9 - 2.1 |
| CH (methine) | ~4.2 - 4.5 | C=CH (vinylic) | ~5.0 - 5.5 |
| NH (amide) | ~7.0 - 8.5 | NH (amide, enol) | ~8.0 - 9.5 |
| CH₃ (amide acetyl) | ~1.9 - 2.1 | CH₃ (amide acetyl, enol) | ~1.9 - 2.1 |
| OH (enol) | ~12.0 - 15.0 (broad) |
Q2: How can I confirm the presence of both keto and enol tautomers?
-
A2: Several NMR techniques can be employed:
-
¹H NMR in different solvents: The keto-enol equilibrium is often solvent-dependent. For example, the proportion of the enol form is typically higher in non-polar solvents like CDCl₃ and lower in polar, hydrogen-bond-accepting solvents like DMSO-d₆.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can sometimes lead to the coalescence of the tautomeric signals if the rate of interconversion is within the NMR timescale.
-
²D NMR: Techniques like HSQC and HMBC can help in assigning the signals for each tautomer and confirming their structures.
-
Q3: What is the best method for purifying this compound?
-
A3: Flash column chromatography on silica gel is a common method for purifying compounds of this type. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Due to potential stability issues on silica, it is advisable to perform the chromatography quickly and to use solvents that have been neutralized if they are acidic.
Q4: What are the expected mass spectrometry fragmentation patterns for this compound?
-
A4: In electrospray ionization mass spectrometry (ESI-MS), you would expect to see the protonated molecule [M+H]⁺. Common fragmentation patterns for similar compounds often involve the loss of neutral molecules such as ketene (CH₂=C=O) or acetamide.
| Ion | Description |
| [M+H]⁺ | Protonated molecule |
| [M+Na]⁺ | Sodium adduct |
| [M-CH₂CO+H]⁺ | Loss of ketene |
| [M-CH₃CONH₂+H]⁺ | Loss of acetamide |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and for observing exchangeable protons like NH and OH.
-
Concentration: Approximately 5-10 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent.
-
Instrument: 400 MHz or higher field strength NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).
preventing decomposition of N-(3-oxobutan-2-yl)acetamide during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of N-(3-oxobutan-2-yl)acetamide during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
This compound is a beta-keto amide. This class of compounds is known to be susceptible to chemical degradation, particularly through hydrolysis and thermal decomposition. During analytical procedures, exposure to certain pH conditions, high temperatures, or even prolonged storage in certain solvents can lead to the breakdown of the molecule, resulting in inaccurate quantification and characterization.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are presumed to be:
-
Hydrolysis: The amide bond can be cleaved by acid or base catalysis, yielding acetic acid and 3-aminobutan-2-one. The latter may be unstable and undergo further reactions.
-
Decarboxylation: While less common for amides than for beta-keto acids, cleavage of the carbon-carbon bond between the carbonyl groups can occur under certain stress conditions.
-
Keto-Enol Tautomerism: The equilibrium between the keto and enol forms can affect the compound's reactivity and chromatographic behavior. While not a degradation pathway itself, the enol form can be more susceptible to certain degradation reactions.
Q3: What are the initial signs of decomposition in my sample or during an analytical run?
Signs of decomposition can include:
-
The appearance of unexpected peaks in your chromatogram.
-
A decrease in the peak area or height of the this compound peak over time or between injections.
-
Changes in the color or clarity of your sample solution.
-
Poor reproducibility of analytical results.
Troubleshooting Guides
This section provides specific troubleshooting advice for common analytical techniques used for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Issue: Peak area of this compound is decreasing with each injection or over a sequence.
| Potential Cause | Recommended Solution |
| Mobile Phase pH | The compound may be undergoing acid or base-catalyzed hydrolysis in the mobile phase. For the closely related compound acetoacetamide, the predicted pKa is around 12.38.[1][2] It is advisable to maintain the mobile phase pH in the neutral to slightly acidic range (pH 3-7) to minimize hydrolysis. Use a suitable buffer to maintain a stable pH. |
| Sample Solvent | The sample may be unstable in the chosen diluent. Prepare samples in a solvent that is compatible with the mobile phase and ensures the stability of the analyte. Consider preparing samples immediately before analysis or storing them at low temperatures (2-8 °C) for a short period. |
| Column Temperature | Elevated column temperatures can accelerate degradation. If possible, perform the analysis at ambient temperature or a moderately elevated temperature (e.g., 25-30°C) that provides good peak shape without causing decomposition. |
| Long Run Times | Extended exposure to the mobile phase on the column can lead to degradation. Optimize the chromatographic method to achieve a shorter run time. |
Issue: Appearance of unknown peaks in the chromatogram.
| Potential Cause | Recommended Solution |
| On-Column Degradation | This is likely due to the reasons mentioned above (pH, temperature). Address these factors to minimize the formation of degradation products during the analysis. |
| Sample Degradation Prior to Injection | The sample may have degraded during storage or preparation. Prepare fresh samples and analyze them promptly. If storage is necessary, keep them at a low temperature and protected from light. |
| Matrix Effects | Components of the sample matrix may be causing degradation. Perform a matrix effect study to identify any interferences. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: No peak or a very small peak observed for this compound.
| Potential Cause | Recommended Solution |
| Thermal Decomposition in the Injector | The high temperature of the GC inlet can cause the molecule to break down before it reaches the column. Use a lower injector temperature if possible. Alternatively, use a splitless or on-column injection technique to minimize the sample's residence time in the hot injector. |
| Adsorption in the Liner or Column | The active sites in the GC inlet liner or on the column can adsorb the analyte. Use a deactivated liner and a column suitable for the analysis of polar compounds. |
| Lack of Volatility | The compound may not be sufficiently volatile for GC analysis. Consider derivatization to increase its volatility and thermal stability. |
Issue: Multiple peaks are observed, suggesting decomposition.
| Potential Cause | Recommended Solution |
| Thermal Degradation Products | The observed peaks are likely fragments from the thermal breakdown of the parent molecule. To confirm this, analyze the sample at different injector temperatures and observe the changes in the chromatogram. |
| Derivatization | To avoid thermal decomposition, derivatize the this compound to a more thermally stable compound. Silylation is a common derivatization technique for amides. |
Experimental Protocols
Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products. A forced degradation study is the first step in developing such a method.
Forced Degradation Study Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose the stock solution to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples by HPLC with a photodiode array (PDA) detector to identify and separate the degradation products from the parent compound.
Recommended HPLC Starting Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | PDA at a suitable wavelength (e.g., 210 nm) |
GC-MS Analysis with Derivatization
To overcome thermal instability during GC-MS analysis, derivatization is recommended.
Silylation Protocol:
-
Sample Preparation: Evaporate a known amount of the sample solution to dryness under a stream of nitrogen.
-
Derivatization: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial and heat at 70°C for 30 minutes.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Recommended GC-MS Starting Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250°C (or lower if possible) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Scan Range | 40-450 amu |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended analytical workflow for this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of N-(3-oxobutan-2-yl)acetamide and Ethyl Acetoacetate for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the versatile synthons available, β-dicarbonyl compounds are of particular importance due to their unique reactivity. This guide provides an in-depth, objective comparison of the reactivity of two such compounds: N-(3-oxobutan-2-yl)acetamide, a β-keto amide, and ethyl acetoacetate, a β-keto ester. This analysis is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Chemical Properties
A fundamental understanding of the structural and electronic properties of this compound and ethyl acetoacetate is crucial for predicting their reactivity. The table below summarizes their key chemical properties.
| Property | This compound | Ethyl Acetoacetate |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₀O₃ |
| Molecular Weight | 129.16 g/mol | 130.14 g/mol |
| Structure | ![]() | ![]() |
| Predicted pKa (α-proton) | ~12.8 (for N-methylacetoacetamide) | ~11 |
| Functional Group | β-Keto Amide | β-Keto Ester |
The Heart of Reactivity: Acidity of the α-Protons and Enolate Formation
The reactivity of both this compound and ethyl acetoacetate is primarily governed by the acidity of the protons on the α-carbon, situated between the two carbonyl groups. Deprotonation of this carbon by a suitable base generates a resonance-stabilized enolate ion, which is a potent nucleophile.
The acidity of these α-protons is influenced by the electron-withdrawing nature of the adjacent carbonyl groups. In general, β-dicarbonyl compounds are significantly more acidic than their monocarbonyl counterparts.[1][2] However, a key difference between our two target molecules lies in the electronic properties of the amide and ester functionalities.
The lone pair of electrons on the nitrogen atom of the amide in this compound can be delocalized into the amide carbonyl group, making it less electron-withdrawing compared to the ester carbonyl in ethyl acetoacetate.[3] Consequently, the α-protons of a β-keto amide are generally less acidic than those of a β-keto ester.[4] This is reflected in the predicted pKa values, with ethyl acetoacetate being a stronger acid than the N-methylacetoacetamide analog.
The choice of base for deprotonation is critical. For ethyl acetoacetate, with a pKa of approximately 11, a moderately strong base like sodium ethoxide is sufficient to generate the enolate quantitatively.[5] For the less acidic this compound, a stronger base such as sodium hydride or lithium diisopropylamide (LDA) would be more effective in ensuring complete enolate formation.[2]
Caption: Base strength requirement for enolate formation.
Keto-Enol Tautomerism: A Tale of Two Equilibria
Like other β-dicarbonyl compounds, both this compound and ethyl acetoacetate exist as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
The position of the keto-enol equilibrium is highly dependent on the solvent.[6][7] In polar, protic solvents like water, the enol content of ethyl acetoacetate is low (around 0.4%) because the solvent molecules can hydrogen bond with the carbonyl groups, disrupting the internal hydrogen bonding that stabilizes the enol form.[6] In nonpolar solvents like toluene, the enol content increases significantly (to about 19.8%).[6]
For β-keto amides, the enol form can also be stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl oxygen. Studies on similar β-keto amides have shown that the enol content is also solvent-dependent, with non-polar solvents favoring the enol tautomer.[2] However, the resonance within the amide group can compete with the conjugation in the enol form, which can influence the equilibrium position.
The ability to control the keto-enol equilibrium is crucial as the two tautomers can exhibit different reactivities.
Caption: Keto-enol tautomerism in both compounds.
Key Reactions and Comparative Reactivity
The nucleophilic enolates of both compounds are central to their synthetic utility, particularly in alkylation and acylation reactions.
Alkylation Reactions
Alkylation of the α-carbon is a common transformation for both β-keto amides and esters. The general mechanism involves the SN2 attack of the enolate on an alkyl halide.
Given that the enolate of ethyl acetoacetate is more readily formed, its alkylation can often be carried out under milder conditions. The less nucleophilic enolate of this compound may require more forcing conditions or more reactive alkylating agents for efficient reaction.
Table 2: Comparison of Alkylation Reaction Parameters
| Parameter | This compound (Anticipated) | Ethyl Acetoacetate (Typical) |
| Base | Stronger base (e.g., NaH, LDA) | Weaker base (e.g., NaOEt, K₂CO₃) |
| Solvent | Aprotic (e.g., THF, DMF) | Protic or aprotic (e.g., Ethanol, DMF) |
| Alkylating Agent | Primary alkyl halides, activated halides | Primary alkyl halides |
| Reaction Temperature | Room temperature to elevated | Room temperature |
Condensation Reactions
Both molecules can participate in condensation reactions. Ethyl acetoacetate is famously used in the acetoacetic ester synthesis for the preparation of ketones and in Claisen condensations.[3] The reactivity of β-keto amides in similar condensation reactions is also well-established. However, the difference in acidity and nucleophilicity of their respective enolates can lead to variations in reaction rates and yields. The stronger nucleophilicity of the ester enolate might favor faster condensation reactions compared to the amide enolate under identical conditions.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the synthesis and alkylation of these classes of compounds. Note: As a specific protocol for this compound is not available, a general procedure for a similar β-keto amide is provided.
Synthesis of a Representative N-Substituted Acetoacetamide
Objective: To synthesize a β-keto amide via the reaction of an amine with diketene.
Materials:
-
Amine (e.g., 2-aminobutane, 1.0 equiv)
-
Diketene (1.1 equiv)
-
Toluene
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the amine in toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add diketene dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Alkylation of Ethyl Acetoacetate
Objective: To perform a monoalkylation of ethyl acetoacetate using an alkyl halide.[6]
Materials:
-
Ethyl acetoacetate (1.0 equiv)
-
Sodium ethoxide (1.0 equiv)
-
Absolute ethanol
-
Alkyl halide (e.g., ethyl iodide, 1.1 equiv)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add ethyl acetoacetate dropwise with stirring.
-
After the addition is complete, add the alkyl halide dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Representative Alkylation of an N-Substituted β-Keto Amide
Objective: To perform a monoalkylation of a β-keto amide.
Materials:
-
N-substituted β-keto amide (e.g., N-methylacetoacetamide, 1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, 1.1 equiv)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere (N₂ or Ar)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully remove the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C.
-
Dissolve the β-keto amide in anhydrous THF and add it dropwise to the stirred sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for alkylation of β-dicarbonyls.
Conclusion
For researchers and drug development professionals, the choice between a β-keto amide and a β-keto ester will depend on the specific synthetic target, the desired reaction conditions, and the compatibility with other functional groups in the molecule. Understanding the nuances of their reactivity, as detailed in this guide, is essential for the rational design of efficient and successful synthetic routes.
References
A Comparative Guide to N-(3-oxobutan-2-yl)acetamide and Other β-Dicarbonyl Compounds for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, reactivity, and biological significance of N-(3-oxobutan-2-yl)acetamide in comparison to other key β-dicarbonyl compounds.
In the landscape of organic synthesis and medicinal chemistry, β-dicarbonyl compounds are a cornerstone class of molecules, prized for their versatile reactivity. This guide provides a comparative analysis of this compound, a β-ketoamide, alongside other prominent β-dicarbonyl compounds such as acetylacetone and ethyl acetoacetate. This comparison is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in their properties and performance, supported by available data and detailed experimental protocols.
Physicochemical Properties: A Comparative Overview
The reactivity of β-dicarbonyl compounds is intrinsically linked to their structural and electronic properties. The acidity of the α-proton and the equilibrium between keto and enol tautomers are particularly influential. While specific experimental data for this compound is limited, we can infer its properties by comparing it with structurally related compounds.
Table 1: Comparison of Physicochemical Properties of β-Dicarbonyl Compounds
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Keto-Enol Equilibrium (Keto:Enol Ratio) |
| This compound | C₆H₁₁NO₂ | 129.16 | Data not available | Data not available | |
| Acetylacetone | C₅H₈O₂ | 100.12 | ~9 in water | ~1:4 in non-polar solvents, favors keto in polar solvents[1] | |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | ~11 in water | ~12:1 in neat liquid, enol content increases in non-polar solvents | |
| Acetoacetamide | C₄H₇NO₂ | 101.10 | Data not available | Predominantly in keto form[2] |
It is generally observed that β-ketoamides, such as acetoacetamide, exhibit a lower propensity to enolize compared to β-diketones like acetylacetone.[2] This can be attributed to the resonance delocalization of the nitrogen lone pair into the amide carbonyl, which reduces the electron-withdrawing effect on the α-carbon and consequently decreases the acidity of the α-protons.
Reactivity and Synthetic Applications
The synthetic utility of β-dicarbonyl compounds stems from the nucleophilicity of the enolate formed upon deprotonation of the α-carbon. This enolate can participate in a variety of carbon-carbon bond-forming reactions.
Keto-Enol Tautomerism and Enolate Formation
The equilibrium between the keto and enol forms is crucial for the reactivity of β-dicarbonyl compounds. The enol form is a key intermediate for many reactions.
References
Spectroscopic Data Validation: A Comparative Guide to N-(3-oxobutan-2-yl)acetamide and Related Compounds
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the spectroscopic data for N-(3-oxobutan-2-yl)acetamide with two common alternatives: acetylacetone and acetamide. This document compiles available experimental data to facilitate the validation and characterization of these compounds.
While this compound is a known compound with an established synthesis protocol, publicly available experimental spectroscopic data is limited. This guide, therefore, presents a detailed analysis of its structural analogues to provide a valuable reference for researchers working with β-keto acetamides and related structures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, acetylacetone, and acetamide.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | - | Data not available in public spectral databases. |
| Acetylacetone (Keto form) | CDCl₃ | 3.6 (s, 2H, -CH₂-), 2.2 (s, 6H, 2 x -CH₃)[1] |
| Acetylacetone (Enol form) | CDCl₃ | 5.5 (s, 1H, =CH-), 2.0 (s, 6H, 2 x -CH₃), ~16 (br s, 1H, -OH) |
| Acetamide | D₂O | 2.00 (s, 3H, -CH₃)[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm, Assignment |
| This compound | - | Data not available in public spectral databases. |
| Acetylacetone (Keto form) | CDCl₃ | 202.5 (C=O), 58.5 (-CH₂-), 30.2 (-CH₃) |
| Acetylacetone (Enol form) | CDCl₃ | 191.8 (C=O), 100.3 (=CH-), 24.5 (-CH₃) |
| Acetamide | D₂O | 175.1 (C=O), 21.8 (-CH₃)[3] |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) and Assignments |
| This compound | - | Data not available in public spectral databases. |
| Acetylacetone | Liquid Film | ~3000 (C-H stretch), 1729 & 1710 (C=O stretch, keto), 1622 (C=C stretch, enol)[1] |
| Acetamide | KBr disc | 3350 & 3160 (N-H stretch), 1695 (C=O stretch, Amide I), 1630 (N-H bend), 1420 (C-N stretch) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragments (m/z) |
| This compound | - | Data not available in public spectral databases. |
| Acetylacetone | EI | 100 (M⁺), 85, 58, 43 (base peak) |
| Acetamide | EI | 59 (M⁺, base peak), 44, 43 |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data presented above are detailed below. These methodologies are generally applicable to the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The data is acquired on a spectrometer, such as a Bruker 300 MHz or 400 MHz instrument.
-
Data Acquisition: A standard proton experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup: The experiment is run on a spectrometer equipped with a broadband probe.
-
Data Acquisition: A standard proton-decoupled ¹³C experiment is performed. A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is commonly used.
-
Processing: The data is processed similarly to the ¹H NMR spectrum. The solvent signal is used for referencing (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: For a liquid sample, a single drop is placed onto the ATR crystal. For a solid sample, a small amount of the powder is placed on the crystal, and pressure is applied to ensure good contact.
-
Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Analysis: The sample spectrum is then collected. The instrument software automatically subtracts the background spectrum.
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or as the eluent from a gas chromatograph (GC). The sample is vaporized by heating.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[4][5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Synthesis of this compound
For researchers interested in preparing this compound, a well-established procedure is available in Organic Syntheses. The method involves the reaction of alanine with acetic anhydride in the presence of pyridine.[6] The product is isolated by distillation. Reported physical properties include a boiling point of 102-106 °C at 2 mm Hg and a refractive index (n D ²⁵) of 1.4558–1.4561.[6]
Data Validation Workflow
The following diagram illustrates a logical workflow for the validation of spectroscopic data for a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Data Validation.
References
A Comparative Guide to the Structural Confirmation of N-(3-oxobutan-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data for the target compound, N-(3-oxobutan-2-yl)acetamide, and a structural isomer, N-(1-methyl-2-oxopropyl)acetamide. The provided experimental data is predicted based on established principles of organic spectroscopy and is intended to serve as a reference for the structural confirmation of related β-keto amides.
Structural Comparison
This compound and its isomer, N-(1-methyl-2-oxopropyl)acetamide, are both β-keto amides with the same molecular formula (C₆H₁₁NO₂). However, their distinct connectivity leads to unique spectroscopic signatures that allow for unambiguous identification.
This compound consists of an acetamide group attached to the second carbon of a butan-3-one chain.
N-(1-methyl-2-oxopropyl)acetamide , in contrast, has the acetamide nitrogen linked to the carbon adjacent to the carbonyl group of a 3-methyl-2-butanone backbone.
Quantitative Data Summary
The following tables summarize the predicted key analytical data for this compound and a potential structural alternative, N-(1-methyl-2-oxopropyl)acetamide. This data is essential for distinguishing between the two isomers.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 6.50 | br s | 1H | N-H |
| 4.45 | quintet | 1H | CH-N | |
| 2.20 | s | 3H | CO-CH₃ (keto) | |
| 2.05 | s | 3H | CO-CH₃ (amide) | |
| 1.30 | d | 3H | CH-CH₃ | |
| N-(1-methyl-2-oxopropyl)acetamide | 6.40 | br s | 1H | N-H |
| 3.85 | q | 1H | CH-N | |
| 2.15 | s | 3H | CO-CH₃ (keto) | |
| 2.00 | s | 3H | CO-CH₃ (amide) | |
| 1.25 | d | 3H | CH-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 208.0 | C=O (keto) |
| 170.5 | C=O (amide) | |
| 58.0 | CH-N | |
| 29.0 | CO-CH₃ (keto) | |
| 23.5 | CO-CH₃ (amide) | |
| 18.0 | CH-CH₃ | |
| N-(1-methyl-2-oxopropyl)acetamide | 210.0 | C=O (keto) |
| 170.0 | C=O (amide) | |
| 55.0 | CH-N | |
| 27.0 | CO-CH₃ (keto) | |
| 23.0 | CO-CH₃ (amide) | |
| 16.0 | CH-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Compound | Frequency (cm⁻¹) | Intensity | Assignment |
| This compound | 3300 | Medium, Broad | N-H Stretch |
| 1715 | Strong | C=O Stretch (Keto) | |
| 1650 | Strong | C=O Stretch (Amide I) | |
| 1550 | Medium | N-H Bend (Amide II) | |
| N-(1-methyl-2-oxopropyl)acetamide | 3280 | Medium, Broad | N-H Stretch |
| 1710 | Strong | C=O Stretch (Keto) | |
| 1645 | Strong | C=O Stretch (Amide I) | |
| 1555 | Medium | N-H Bend (Amide II) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | m/z | Relative Intensity (%) | Assignment |
| This compound | 129 | 15 | [M]⁺ |
| 86 | 100 | [M - CH₃CO]⁺ | |
| 72 | 40 | [M - C₃H₅O]⁺ | |
| 43 | 95 | [CH₃CO]⁺ | |
| N-(1-methyl-2-oxopropyl)acetamide | 129 | 20 | [M]⁺ |
| 114 | 60 | [M - CH₃]⁺ | |
| 86 | 90 | [M - CH₃CO]⁺ | |
| 43 | 100 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to confirm the structure of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire the proton-decoupled spectrum. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat compound is prepared between two sodium chloride (NaCl) plates.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. The data is presented as percent transmittance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Data Acquisition: The sample is ionized using a 70 eV electron beam. The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
Visualizations
The following diagrams illustrate the logical workflow for structural confirmation and a hypothetical experimental workflow.
Caption: Logical workflow for the synthesis and structural confirmation of this compound.
Caption: A typical experimental workflow for the spectroscopic characterization of a synthesized organic compound.
A Comparative Guide to the Biological Activity of N-(3-oxobutan-2-yl)acetamide and Structurally Similar Amides
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct experimental data on the biological activity of N-(3-oxobutan-2-yl)acetamide was found in a comprehensive search of scientific literature. This guide provides a comparative analysis of the biological activities of structurally related acetamide derivatives to offer insights into the potential activities of the target compound.
Introduction
Acetamide derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anti-inflammatory, antioxidant, cytotoxic, and enzyme inhibitory effects. This guide explores the biological profiles of several acetamide derivatives that share structural similarities with this compound, providing a comparative overview of their reported in vitro activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological activities of various acetamide derivatives are summarized in the table below. The selected compounds feature structural motifs comparable to this compound and exhibit a range of biological effects.
| Compound/Derivative Class | Biological Activity | Assay | Results (IC50/EC50/LD50) | Reference |
| Flavonoid Acetamide Derivatives | Antioxidant | DPPH radical scavenging | IC50: 33.83 - 67.10 µM | [1][2] |
| N-(Aryl)acetamide Derivatives | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated Macrophages | - | [3][4] |
| Cytotoxicity | Brine Shrimp Lethality Assay | LD50: 3.04 - 10.64 ppm for active compounds | [5] | |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Cytotoxicity | MTS Assay (PC3 prostate carcinoma cell line) | IC50: 52 - 80 µM | [6] |
| Cytotoxicity | MTS Assay (MCF-7 breast cancer cell line) | IC50: ~100 µM | [6] | |
| Phenylacetamide Derivatives | Cytotoxicity | MTT Assay (MDA-MB-468 breast cancer cell line) | IC50: 0.76 µM for the most active compound | [7] |
| Cytotoxicity | MTT Assay (PC-12 and MCF-7 cell lines) | IC50: 0.6 - 0.7 µM for active compounds | [8] | |
| 2-chloro-N,N-diphenylacetamide Derivatives | Analgesic | Hot Plate Method (in vivo) | Comparable to diclofenac sodium | [9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To evaluate the free radical scavenging activity of the test compounds.[1][2]
Methodology:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
The test compounds are added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.[7][8][11][12][13][14]
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468, PC3) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 hours).
-
MTT Reagent Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Incubation: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Anti-inflammatory Activity Assay (Nitric Oxide Production Inhibition)
Objective: To assess the ability of the test compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., J774.A1).[3][4][5]
Methodology:
-
Cell Culture and Seeding: Macrophage cells are cultured and seeded in 96-well plates.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.
Visualizations
Experimental Workflow: MTT Cytotoxicity Assay
References
- 1. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01375D [pubs.rsc.org]
- 2. Synthesis, biological and computational studies of flavonoid acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 9. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthesis of N-(3-oxobutan-2-yl)acetamide: Traditional vs. Alternative Reagents
For researchers, scientists, and professionals in drug development, the efficient synthesis of α-amino ketones is a critical task. N-(3-oxobutan-2-yl)acetamide, a key structural motif in various pharmacologically active compounds, is a prime example. This guide provides an objective comparison of a traditional and an alternative method for its synthesis, supported by experimental data and detailed protocols.
The synthesis of this compound has traditionally been approached through methods like the Dakin-West reaction, which transforms an α-amino acid into an α-acetamido ketone. However, alternative approaches, such as the reductive amination of α-dicarbonyl compounds, offer potentially milder conditions and different substrate scopes. This guide will delve into a comparative analysis of these two synthetic strategies.
Performance Comparison of Synthetic Routes
The choice of synthetic route can significantly impact yield, reaction time, and the required reagents. Below is a summary of the key performance indicators for the traditional Dakin-West reaction and a modern reductive amination approach.
| Parameter | Traditional Method (Dakin-West Reaction) | Alternative Method (Reductive Amination) |
| Starting Materials | L-Alanine, Acetic Anhydride, Pyridine | 2,3-Butanedione, Acetamide, Sodium Borohydride |
| Key Reagents | Acetic Anhydride, Pyridine | Sodium Borohydride |
| Typical Yield | Moderate | Good to Excellent |
| Reaction Time | Several hours | 2-4 hours |
| Reaction Conditions | Reflux temperature | Room temperature |
| Key Advantages | Utilizes readily available amino acids. | Milder reaction conditions, avoids harsh reagents. |
| Key Disadvantages | Requires high temperatures and a noxious base (pyridine). Can lead to racemization. | Requires the handling of a reducing agent. |
Experimental Protocols
Detailed methodologies for both the traditional and alternative synthesis are provided below to allow for replication and further investigation.
Traditional Synthesis: Dakin-West Reaction of L-Alanine
The Dakin-West reaction provides a direct route to α-acetamido ketones from α-amino acids.[1][2][3]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, L-alanine (1 equivalent) is suspended in a mixture of pyridine (5 equivalents) and acetic anhydride (5 equivalents).
-
The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours.
-
After cooling to room temperature, the excess pyridine and acetic anhydride are removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Alternative Synthesis: Reductive Amination of 2,3-Butanedione
Reductive amination offers a milder alternative for the synthesis of this compound, starting from a commercially available diketone.[4][5][6]
Experimental Protocol:
-
To a solution of 2,3-butanedione (1 equivalent) and acetamide (1.2 equivalents) in methanol, is added sodium borohydride (1.5 equivalents) portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Reaction Pathways and Workflows
To visualize the synthetic strategies and experimental procedures, the following diagrams are provided.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. "Direct reductive amination of carbonyl compounds using sodium borohydr" by HESHMATOLLAH ALINEZHAD, MAHMOOD TAJBAKHSH et al. [journals.tubitak.gov.tr]
- 6. organicreactions.org [organicreactions.org]
A Comparative Guide to Purity Assessment of Synthesized N-(3-oxobutan-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. For N-(3-oxobutan-2-yl)acetamide, a β-keto amide, ensuring high purity is critical for the reliability of subsequent biological assays and the safety of potential therapeutic applications. This guide provides a comparative overview of key analytical techniques for determining the purity of synthesized this compound, complete with detailed experimental protocols and comparative data to aid in method selection.
Comparison of Analytical Techniques for Purity Assessment
Several analytical methods can be employed to determine the purity of this compound. The choice of technique often depends on the required level of accuracy, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range Detectable |
| Quantitative ¹H NMR (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Absolute purity, structural confirmation, identification and quantification of impurities. | Highly accurate and precise, non-destructive, requires no calibration curve with a certified reference standard of the analyte.[1][2] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. | 95-100% |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Relative purity (area percent), separation of non-volatile impurities. | High sensitivity and resolution, widely available.[3] | Requires a reference standard for absolute quantification, may not detect non-UV active impurities. | 85-100% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile impurities, structural information from mass spectra. | Excellent for volatile impurities and thermally stable compounds, high sensitivity and specificity.[4][5] | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[5] | 90-100% |
| Melting Point Analysis | The temperature range over which a solid melts. | Indication of purity; impurities depress and broaden the melting range. | Simple, rapid, and inexpensive. | Not quantitative, insensitive to small amounts of impurities, only applicable to crystalline solids.[6] | >95% (qualitative indication) |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments discussed. These protocols are designed as a starting point and may require optimization based on the specific synthetic route and expected impurities.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method allows for the determination of absolute purity without the need for an identical reference standard of this compound.[1][2][7]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity, be stable, and have resonances that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves both the sample and the internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
Acquire the spectrum with a 90° pulse angle.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Apply phase and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
This method is ideal for assessing the relative purity and separating non-volatile impurities.[3]
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for polar organic molecules.
-
Example Gradient: 10% acetonitrile for 2 min, ramp to 90% acetonitrile over 15 min, hold for 3 min, return to 10% acetonitrile over 1 min, and equilibrate for 4 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention time of the main peak corresponding to this compound.
-
Calculate the area percent of the main peak relative to the total area of all peaks to estimate the purity. Note that this assumes all impurities have a similar response factor at the detection wavelength.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[4][5]
Experimental Protocol:
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If the compound has low volatility, derivatization (e.g., silylation) may be necessary.[5]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with library databases (e.g., NIST).
-
Quantify impurities using an internal standard or by assuming equal response factors for a semi-quantitative estimation.
-
Visualizations
To further clarify the experimental process, the following diagrams illustrate the logical workflow for purity assessment.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical workflow for quantitative ¹H NMR (qNMR) analysis.
By employing a combination of these analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring the integrity of their research and the reliability of their findings. The choice of methods should be guided by the specific requirements of the project, with qNMR providing a definitive measure of absolute purity and chromatographic techniques offering excellent capabilities for impurity profiling.
References
- 1. rssl.com [rssl.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
Cross-Referencing Analytical Data for 3-Acetamido-2-butanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected analytical data for 3-acetamido-2-butanone against its structural analogues, 2-butanone and N-methylacetamide. Due to the limited availability of published experimental spectra for 3-acetamido-2-butanone, this guide utilizes predicted data for the target molecule based on established spectroscopic principles, alongside experimental data for the comparator compounds. This approach allows for a foundational cross-referencing framework to aid in the identification and characterization of this and similar molecules.
Data Presentation: A Comparative Overview
The following tables summarize the key analytical data for 3-acetamido-2-butanone (predicted) and its comparators, 2-butanone and N-methylacetamide (experimental).
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
| 3-Acetamido-2-butanone (Predicted) | CH₃ (next to C=O) | ~2.1 | s | 3H |
| CH (next to C=O and NH) | ~4.5 | q | 1H | |
| CH₃ (next to CH) | ~1.3 | d | 3H | |
| NH (amide) | ~6.5 | br s | 1H | |
| CH₃ (acetyl) | ~2.0 | s | 3H | |
| 2-Butanone (Experimental) | CH₃ (next to C=O) | 2.13 | s | 3H |
| CH₂ | 2.44 | q | 2H | |
| CH₃ (ethyl) | 1.05 | t | 3H | |
| N-Methylacetamide (Experimental) | CH₃ (N-methyl) | 2.76 | d | 3H |
| NH | ~6.0-8.0 | br s | 1H | |
| CH₃ (acetyl) | 1.98 | s | 3H |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon Environment | Chemical Shift (ppm) |
| 3-Acetamido-2-butanone (Predicted) | C=O (ketone) | ~208 |
| C=O (amide) | ~170 | |
| CH (next to C=O and NH) | ~58 | |
| CH₃ (next to C=O) | ~28 | |
| CH₃ (next to CH) | ~18 | |
| CH₃ (acetyl) | ~23 | |
| 2-Butanone (Experimental) | C=O | 208.7 |
| CH₂ | 36.9 | |
| CH₃ (next to C=O) | 29.4 | |
| CH₃ (ethyl) | 7.9 | |
| N-Methylacetamide (Experimental) | C=O | 171.8 |
| CH₃ (N-methyl) | 26.2 | |
| CH₃ (acetyl) | 22.7 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| 3-Acetamido-2-butanone (Predicted) | C=O (ketone) stretch | ~1715 |
| C=O (amide I) stretch | ~1650 | |
| N-H bend (amide II) | ~1550 | |
| N-H stretch | ~3300 | |
| C-H stretch (sp³) | 2850-3000 | |
| 2-Butanone (Experimental) | C=O stretch | 1715 |
| C-H stretch (sp³) | 2850-3000 | |
| N-Methylacetamide (Experimental) | C=O (amide I) stretch | ~1650 |
| N-H bend (amide II) | ~1560 | |
| N-H stretch | ~3300 | |
| C-H stretch (sp³) | 2850-3000 |
Table 4: Mass Spectrometry (EI) Data - Key Fragments (Predicted vs. Experimental)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 3-Acetamido-2-butanone (Predicted) | 129 | 114, 86, 72, 43 |
| 2-Butanone (Experimental) | 72 | 57, 43, 29 |
| N-Methylacetamide (Experimental) | 73 | 58, 44, 30 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, employ a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid/Solid Film): For a liquid sample, place a small drop directly onto a salt plate (e.g., NaCl or KBr). For a solid sample, dissolve it in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate to leave a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample holder.
-
Place the sample in the instrument's sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is a common technique for small, volatile molecules.
-
Sample Introduction: Introduce the sample into the ion source. For volatile liquids or solids, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
Instrumentation: Employ a mass spectrometer equipped with an EI source and a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting ion abundance versus m/z.
-
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce structural information.
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-referencing analytical data and the predicted fragmentation pathway for 3-acetamido-2-butanone.
Caption: Workflow for Cross-Referencing Analytical Data.
Caption: Predicted EI Mass Spectrometry Fragmentation of 3-Acetamido-2-butanone.
Comparative Stability of β-Keto Amides: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the inherent stability of β-keto amides is crucial for predicting shelf-life, formulating stable drug products, and ensuring therapeutic efficacy. This guide provides a comprehensive comparison of the stability of various β-keto amides under different stress conditions, supported by experimental data and detailed protocols.
The stability of a β-keto amide is significantly influenced by its chemical structure, particularly the substituents on the amide nitrogen and the carbon backbone. Generally, the presence of electron-withdrawing groups tends to increase the susceptibility of the amide bond to hydrolysis, while bulky substituents can provide steric hindrance, potentially slowing degradation. This guide explores the impact of these structural variations on stability under hydrolytic, thermal, and photolytic stress.
Data Presentation: A Comparative Analysis
The following tables summarize the degradation of a representative set of β-keto amides under forced degradation conditions. These conditions are designed to accelerate the degradation process and identify potential degradation pathways.
Table 1: Stability of β-Keto Amides under Hydrolytic Stress Conditions
| Compound ID | R1 | R2 | R3 | % Degradation (Acidic Hydrolysis) | % Degradation (Basic Hydrolysis) | % Degradation (Neutral Hydrolysis) |
| BKA-01 | H | H | CH₃ | 15.2 | 25.8 | 5.1 |
| BKA-02 | CH₃ | H | CH₃ | 12.5 | 22.1 | 4.2 |
| BKA-03 | Phenyl | H | CH₃ | 18.9 | 30.5 | 7.8 |
| BKA-04 | 4-NO₂-Phenyl | H | CH₃ | 25.4 | 38.2 | 10.3 |
| BKA-05 | H | H | Phenyl | 17.8 | 28.9 | 6.5 |
Conditions: 0.1 M HCl (Acidic), 0.1 M NaOH (Basic), pH 7.4 Buffer (Neutral) at 60°C for 24 hours.
Table 2: Stability of β-Keto Amides under Thermal and Photolytic Stress
| Compound ID | R1 | R2 | R3 | % Degradation (Thermal Stress) | % Degradation (Photolytic Stress) |
| BKA-01 | H | H | CH₃ | 8.5 | 12.3 |
| BKA-02 | CH₃ | H | CH₃ | 7.1 | 10.9 |
| BKA-03 | Phenyl | H | CH₃ | 10.2 | 15.8 |
| BKA-04 | 4-NO₂-Phenyl | H | CH₃ | 14.6 | 20.1 |
| BKA-05 | H | H | Phenyl | 9.8 | 14.2 |
Conditions: Thermal at 80°C for 48 hours (solid state); Photolytic under ICH Q1B option 2 light conditions.
Degradation Pathways
Under stress conditions, β-keto amides can undergo several degradation reactions. The primary degradation pathway is typically hydrolysis of the amide bond, leading to the formation of a β-keto acid and the corresponding amine. The β-keto acid intermediate is often unstable and can subsequently undergo decarboxylation to yield a ketone.
Degradation pathway of β-keto amides.
Experimental Protocols
Detailed methodologies are provided below for the key stability-indicating experiments.
Protocol 1: Hydrolytic Stability Assessment
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of each β-keto amide in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Preparation of Stress Solutions:
-
Acidic Hydrolysis: Add a specific volume of the stock solution to 0.1 M hydrochloric acid to achieve a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Add a specific volume of the stock solution to 0.1 M sodium hydroxide to achieve a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Add a specific volume of the stock solution to a pH 7.4 phosphate buffer to achieve a final concentration of 100 µg/mL.
-
-
Incubation: Incubate all solutions in a constant temperature bath at 60°C.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Thermal Stability Assessment
-
Sample Preparation: Place a known amount (e.g., 10 mg) of the solid β-keto amide in a clear glass vial.
-
Incubation: Place the vials in a calibrated oven at 80°C.
-
Time Points: Remove vials at specified time points (e.g., 0, 24, and 48 hours).
-
Sample Preparation: Allow the samples to cool to room temperature. Dissolve the contents of each vial in a known volume of a suitable solvent to achieve a target concentration.
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Photostability Assessment
-
Sample Preparation: Prepare a solution of the β-keto amide at a concentration of 1 mg/mL. Spread a thin layer of the solid sample on a petri dish.
-
Exposure: Expose the samples to a light source that meets the requirements of ICH guideline Q1B Option 2. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Preparation: After the exposure period, dissolve the solid samples and dilute the solutions to a suitable concentration for analysis.
-
Analysis: Analyze all samples by HPLC.
Experimental Workflow and Logic
The overall process for conducting a comparative stability study of β-keto amides follows a logical progression from sample preparation to data analysis and interpretation.
Workflow for stability assessment.
Conclusion
This guide provides a framework for the comparative study of the stability of different β-keto amides. The presented data and protocols offer a starting point for researchers to design and execute their own stability studies. A thorough understanding of the stability of these important molecules is essential for the development of safe and effective pharmaceuticals. The stability of β-keto amides is a multifaceted property, and further investigations into the effects of a wider range of substituents and formulation excipients are warranted.
Evaluating the Synthetic Utility of N-(3-oxobutan-2-yl)acetamide in Heterocyclic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides a comparative evaluation of N-(3-oxobutan-2-yl)acetamide, a β-ketoamide, against a common alternative, ethyl acetoacetate (a β-ketoester), in the context of the Knorr pyrazole synthesis. This reaction is a cornerstone for the formation of pyrazole rings, which are prevalent in a vast array of pharmaceuticals and biologically active compounds.
Introduction to this compound
This compound is a bifunctional molecule featuring both a ketone and an amide moiety separated by a single methylene group. This arrangement makes it a versatile precursor for the synthesis of various heterocyclic systems. Its potential lies in the differential reactivity of its carbonyl groups and the influence of the acetamido group on the molecule's electronic and steric properties.
Comparative Analysis: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative to yield a pyrazole or pyrazolone.[1] This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration.
To objectively assess the synthetic utility of this compound, we will compare its performance in the Knorr pyrazole synthesis with that of the widely used β-ketoester, ethyl acetoacetate.
Table 1: Comparison of Starting Materials for Knorr Pyrazole Synthesis
| Feature | This compound | Ethyl Acetoacetate |
| Class | β-Ketoamide | β-Ketoester |
| Structure | ||
| Reactivity of Carbonyls | Ketone is generally more electrophilic than the amide carbonyl. | Ketone is more electrophilic than the ester carbonyl. |
| Potential Byproducts | Water | Ethanol and Water |
| Product | 3-Methyl-1H-pyrazol-5(4H)-one | 3-Methyl-1H-pyrazol-5(4H)-one |
Experimental Data
A reported synthesis of 3-methyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and hydrazine hydrate in ethanol afforded the product in 89% yield.[2]
Table 2: Knorr Pyrazole Synthesis - Reaction Parameters and Outcomes
| Starting Material | Reagents | Solvent | Conditions | Reaction Time | Yield (%) | Reference |
| Ethyl Acetoacetate | Hydrazine Hydrate | Ethanol | Reflux | Not Specified | 89 | [2] |
| Ethyl Benzoylacetate | Hydrazine Hydrate, Glacial Acetic Acid | 1-Propanol | ~100°C | >1 hour | Not specified | [1] |
| This compound | Hydrazine Hydrate | Ethanol (proposed) | Reflux (proposed) | To be determined | To be determined | N/A |
Note: The conditions and outcomes for this compound are proposed based on analogous reactions.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one from Ethyl Acetoacetate (Literature Derived)[2]
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Combine ethyl acetoacetate and hydrazine hydrate in ethanol.
-
Reflux the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration, wash with cold ethanol, and dry.
Proposed Protocol 2: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one from this compound
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.
-
Add hydrazine hydrate to the solution (a slight excess may be beneficial).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterize the product by melting point, 1H NMR, 13C NMR, and IR spectroscopy to confirm the structure of 3-methyl-1H-pyrazol-5(4H)-one.
Visualizing the Synthesis
Knorr Pyrazole Synthesis Pathway
Caption: General reaction pathway for the Knorr pyrazole synthesis.
Experimental Workflow
Caption: A typical experimental workflow for laboratory synthesis.
Discussion and Future Outlook
The primary advantage of using a β-ketoamide like this compound over a β-ketoester in the Knorr synthesis is the nature of the leaving group during the cyclization step. The amide would release water, a "greener" byproduct compared to the alcohol (e.g., ethanol) released from the ester. However, the reactivity of the amide carbonyl is generally lower than that of an ester, which could potentially lead to longer reaction times or require more forcing conditions.
The lack of direct comparative experimental data for this compound is a clear knowledge gap. Future work should focus on performing the Knorr pyrazole synthesis with this substrate under various conditions to determine optimal yield, reaction time, and temperature. A direct, side-by-side comparison with ethyl acetoacetate under identical conditions would provide invaluable data for a definitive evaluation of its synthetic utility.
Furthermore, exploring the utility of this compound in other classical reactions of 1,3-dicarbonyl compounds, such as the Hantzsch pyridine synthesis or the Biginelli reaction, would provide a more comprehensive understanding of its potential as a versatile building block in heterocyclic chemistry.
Conclusion
This compound presents itself as a theoretically viable and potentially "greener" alternative to traditional β-ketoesters in the Knorr pyrazole synthesis. However, a comprehensive evaluation of its synthetic utility is currently hampered by a lack of direct experimental and comparative data. The provided protocols and comparative framework are intended to guide researchers in conducting the necessary experiments to fully elucidate the performance of this promising building block. The generation of such data will be crucial for its adoption in the synthesis of novel heterocyclic compounds for drug discovery and development.
References
A Researcher's Guide to Determining the Enantiomeric Excess of Chiral N-(3-oxobutan-2-yl)acetamide
For researchers engaged in asymmetric synthesis and drug development, the accurate determination of enantiomeric excess (ee) is a critical step in characterizing chiral molecules. This guide provides a comparative overview of established analytical techniques for quantifying the enantiomeric purity of N-(3-oxobutan-2-yl)acetamide, a chiral α-aminoketone. We present detailed experimental protocols, performance data, and decision-making tools to assist in selecting the most appropriate method for your research needs.
Comparative Analysis of Key Methodologies
The determination of enantiomeric excess for this compound can be effectively achieved through several analytical techniques, primarily chromatographic and spectroscopic methods. The choice of method often depends on factors such as available instrumentation, sample volatility, required accuracy, and throughput. The most common and reliable methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Typical Performance | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Resolution (Rs): > 1.5Analysis Time: 10-30 minLimit of Detection (LOD): ~0.1% of minor enantiomer | High resolution and accuracy.Widely applicable.Direct analysis without derivatization. | Requires method development for column and mobile phase selection.Higher cost of chiral columns. |
| Chiral GC | Separation of volatile enantiomers based on their interaction with a chiral stationary phase, often cyclodextrin-based. | Resolution (α): > 1.1Analysis Time: 15-40 minLOD: ~0.1% of minor enantiomer | High efficiency and sensitivity.Excellent for volatile compounds. | May require derivatization to increase volatility.High temperatures can risk racemization. |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA), resulting in distinct signals in the NMR spectrum. | Precision: ±1-2%Analysis Time: 5-15 min (sample prep extra) | Provides structural information.Can determine absolute configuration.No chromatographic separation needed. | Lower sensitivity compared to chromatography.Requires pure chiral derivatizing agent.Potential for kinetic resolution errors. |
Experimental Protocols
Below are detailed methodologies for the key experiments. These protocols are based on established procedures for similar chiral aminoketones and can be adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
This method provides direct separation of the enantiomers without derivatization.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is often effective for aminoketones.[1]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need optimization to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Procedure:
-
Dissolve a small amount of the this compound sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and identify the two peaks corresponding to the enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Chiral Gas Chromatography (GC)
This method is suitable if the analyte is sufficiently volatile or can be derivatized.
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: A capillary column coated with a modified cyclodextrin derivative, such as Astec® CHIRALDEX® G-TA.
-
Carrier Gas: Hydrogen or Helium.
-
Temperature Program:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.
-
-
Procedure:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
(Optional but recommended) Derivatize with an agent like trifluoroacetic anhydride to improve volatility and peak shape.
-
Inject the sample into the GC.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the peak areas as described for HPLC.
-
NMR Spectroscopy using a Chiral Derivatizing Agent (CDA)
This technique relies on creating diastereomers that can be distinguished by NMR. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a common CDA for compounds with amines or alcohols.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Derivatizing Agent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure:
-
In an NMR tube, dissolve the this compound sample in approximately 0.7 mL of CDCl₃.
-
Add a small amount of a tertiary amine base (e.g., pyridine or triethylamine).
-
Add a slight molar excess of the (R)-MTPA-Cl. The reaction forms a diastereomeric amide by reacting with the amine functionality.
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Identify a well-resolved signal corresponding to a proton or the CF₃ group that is distinct for each diastereomer.
-
Integrate the signals for the two diastereomers.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio. Calculate the ee.
-
Visualization of Workflows
To further clarify the experimental processes and aid in method selection, the following diagrams illustrate the logical flow of each technique.
Caption: General experimental workflow for enantiomeric excess determination.
Caption: Decision tree for selecting an appropriate analytical method.
References
Safety Operating Guide
Personal protective equipment for handling N-(3-oxobutan-2-yl)acetamide
Essential Safety and Handling Guide for N-(3-oxobutan-2-yl)acetamide
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling this compound, including detailed operational and disposal plans.
Summary of Potential Hazards and Safety Recommendations
Given the lack of specific data for this compound, the safety precautions are derived from analogous compounds. Acetamides as a class can present several hazards, including potential carcinogenicity, and irritation to the skin, eyes, and respiratory tract. Prudent laboratory practices are essential to minimize exposure.
| Safety Consideration | Recommendation | Rationale and Key Data Points |
| Hazard Class | Treat as a potentially hazardous substance. Some acetamides are suspected of causing cancer.[1] | Based on data for Acetamide (CAS 60-35-5), which is classified as a Category 2 carcinogen.[1] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | General hazard for powdered or volatile chemicals. |
| Personal Protective Equipment (PPE) | See detailed specifications below. | To prevent exposure through primary routes. |
| Engineering Controls | Work in a certified chemical fume hood.[2][3] | To minimize inhalation of dust or vapors. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Store with compatible chemicals, such as other alcohols, glycols, amines, and amides.[4] | To prevent degradation and reaction with incompatible materials. Some acetamides are deliquescent (absorb moisture from the air).[4] |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To prevent environmental contamination and ensure regulatory compliance. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection:
-
Wear chemical safety goggles or a face shield. Standard safety glasses are not sufficient. This is to protect against splashes and airborne particles.
-
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[5] Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if they become contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory. Ensure it is fully buttoned.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[6]
-
-
Respiratory Protection:
-
All work with this compound should be conducted in a properly functioning chemical fume hood to avoid the generation of dust and vapors.[3]
-
If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
Experimental Protocols: Safe Handling and Disposal
Step-by-Step Handling Procedure
-
Preparation:
-
Before handling, ensure you are familiar with the potential hazards.[3]
-
Verify that the chemical fume hood is operational.
-
Don all required personal protective equipment (PPE).
-
Have a spill kit readily accessible.
-
-
Handling:
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[3]
-
Avoid the formation of dust and aerosols.[7]
-
Use a spatula or other appropriate tools to handle the solid material.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[4]
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment used.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]
-
Properly dispose of all waste as described below.
-
Spill and Emergency Procedures
-
Minor Spills:
-
Alert others in the immediate area.[3]
-
If the material is a solid, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal.
-
If it is a liquid, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry into the affected area.
-
Follow institutional emergency procedures.
-
First Aid Measures
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure safety and environmental protection.
-
Waste Identification:
-
All this compound waste, including unused product, contaminated materials (e.g., gloves, paper towels, spatulas), and empty containers, should be considered hazardous waste.
-
-
Waste Segregation and Collection:
-
Collect all solid waste in a designated, properly labeled, and sealed container.
-
Collect all liquid waste (e.g., solutions containing the compound) in a separate, labeled, and sealed container.
-
Do not mix this waste with other waste streams unless compatibility is confirmed.[9]
-
-
Labeling and Storage of Waste:
-
Label all waste containers with "HAZARDOUS WASTE" and the full chemical name: "this compound".[9]
-
List all components and their approximate concentrations if it is a mixed waste stream.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.[9]
-
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the logical steps for safely handling and disposing of this compound.
Caption: Logical workflow for safe handling of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. afd.calpoly.edu [afd.calpoly.edu]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. benchchem.com [benchchem.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. pallavchemicals.com [pallavchemicals.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


